molecular formula C7H8O3S B008403 2-Methylbenzenesulfonic acid CAS No. 88-20-0

2-Methylbenzenesulfonic acid

Cat. No.: B008403
CAS No.: 88-20-0
M. Wt: 172.2 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-N
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Description

2-Methylbenzenesulfonic acid (CAS 88-20-0) is an organic sulfonic acid with the molecular formula C7H8O3S and a molecular weight of 172.20 g/mol . This compound, a derivative of benzenesulfonic acid where a methyl group is substituted at the ortho position on the benzene ring, is a key intermediate and reagent in chemical synthesis and analytical research. In research and development, this compound serves primarily as a reactant in electrophilic aromatic substitution reactions and other synthetic transformations to create more complex molecules . It is also highly relevant in analytical chemistry, where it can be analyzed using reverse-phase (RP) HPLC methods. These methods typically employ a mobile phase of acetonitrile and water, often with phosphoric or formic acid, and are scalable from analysis to preparative separation for isolating impurities or supporting pharmacokinetic studies . The sulfonic acid functional group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophiles and directing further substitution primarily to the meta position . Furthermore, the sulfonation reaction is reversible; the sulfonic acid group can be installed as a protecting group to block a specific site on the ring (often the para position) and then removed under dilute acidic conditions (desulfonation) to obtain a desired regioisomer that might otherwise be difficult to synthesize . Researchers should handle this material with care, as related arylsulfonic acids are classified as corrosive and can cause severe skin and eye damage . This product is intended for research use only in a laboratory setting and is not approved for personal, cosmetic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzenesulfonic acid
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InChI

InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LBLYYCQCTBFVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1045035
Record name 2-Methylbenzenesulfonic acid
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Molecular Weight

172.20 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzenesulfonic acid, 2-methyl-
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CAS No.

88-20-0
Record name o-Toluenesulfonic acid
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Record name 2-Methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-methyl-
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Record name 2-Methylbenzenesulfonic acid
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Record name Toluene-2-sulphonic acid
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Record name 2-METHYLBENZENESULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is a strong organic acid belonging to the class of aromatic sulfonic acids.[1][2] It is a versatile compound utilized as a catalyst, a surfactant, and an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[2][3] Its properties, particularly its high acidity and solubility in polar solvents, make it a valuable reagent in organic synthesis.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination, and visualizations of key chemical processes and experimental workflows.

Compound Identification and Chemical Structure

The structural formula of this compound consists of a benzene (B151609) ring substituted with a methyl group and a sulfonic acid group at adjacent (ortho) positions.

IdentifierValue
IUPAC Name This compound
Synonyms o-Toluenesulfonic acid, Toluene-2-sulfonic acid, Benzenesulfonic acid, 2-methyl-
CAS Number 88-20-0
Molecular Formula C₇H₈O₃S
Molecular Weight 172.20 g/mol
SMILES CC1=CC=CC=C1S(=O)(=O)O
InChI Key LBLYYCQCTBFVLH-UHFFFAOYSA-N

Physical Properties

This compound is typically a white to off-white solid at room temperature.[4][5] Its physical state can vary depending on its hydration state.

PropertyValueSource
Appearance White to off-white solid[4][5]
Melting Point 67.5 °C[4][5][6]
Boiling Point 128.8 °C[6]
Density (rough estimate) 1.3692 g/cm³[4]
Water Solubility 488.9 g/L at 32.5 °C[4][5]
Solubility in other solvents Soluble in water, alcohols, and other polar organic solvents.[1][3][1][3]

Chemical Properties

As a sulfonic acid, this compound is a strong acid, significantly more acidic than carboxylic acids.[1] This high acidity is a key feature driving its utility in chemical synthesis.

PropertyValue/DescriptionSource
pKa (Predicted) -0.53 ± 0.15[4][5]
Reactivity The sulfonic acid group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[1] It can undergo reactions typical of strong acids, such as neutralization with bases. The sulfonation reaction is reversible under certain conditions.[1][1]

Safety Information

This compound is a corrosive substance that requires careful handling.

Hazard ClassPictogramHazard Statement
Skin Corrosion/IrritationGHS05H314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationGHS05H314: Causes severe skin burns and eye damage.
Specific target organ toxicity — single exposureGHS07H335: May cause respiratory irritation.

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis Pathway: Sulfonation of Toluene (B28343)

This compound is commercially produced by the electrophilic aromatic substitution reaction of toluene with a sulfonating agent, typically fuming sulfuric acid (oleum).[1] The methyl group is an ortho-, para-director, leading to a mixture of this compound and 4-methylbenzenesulfonic acid.

G Synthesis of this compound Toluene Toluene (C₆H₅CH₃) Intermediate Wheland Intermediate (Carbocation) Toluene->Intermediate Electrophilic Attack SulfonatingAgent Sulfonating Agent (H₂SO₄/SO₃) SulfonatingAgent->Intermediate OrthoProduct This compound Intermediate->OrthoProduct Deprotonation (ortho) ParaProduct 4-Methylbenzenesulfonic acid Intermediate->ParaProduct Deprotonation (para) Mixture Product Mixture OrthoProduct->Mixture ParaProduct->Mixture

Caption: Sulfonation of toluene to produce ortho and para isomers.

Experimental Protocols

Determination of Melting Point

The melting point of an organic solid is a key physical property used for identification and purity assessment.[7] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0 °C.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely crushed. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of about 3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a thermometer.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the solid first begins to melt (T1) and the temperature at which the last of the solid melts (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2.

Caption: Workflow for determining the melting point of a solid.

Determination of Solubility

A qualitative solubility test can provide information about the functional groups present in a molecule.

Methodology:

  • Solvent Testing: Approximately 25 mg of this compound is placed in a test tube.

  • Addition of Solvent: 0.75 mL of a solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄) is added in portions.

  • Observation: The mixture is shaken vigorously after each addition, and the solubility is observed.

  • Classification: Based on its solubility in different solvents, the compound can be classified. As a strong acid, this compound is expected to be soluble in water, 5% NaOH, and 5% NaHCO₃.

G Qualitative Solubility Testing Workflow start Start with unknown compound water Test solubility in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No ether Test solubility in Ether naoh Test solubility in 5% NaOH soluble_naoh Soluble naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No nahco3 Test solubility in 5% NaHCO₃ soluble_nahco3 Strong Acid nahco3->soluble_nahco3 Yes insoluble_nahco3 Weak Acid nahco3->insoluble_nahco3 No hcl Test solubility in 5% HCl h2so4 Test solubility in conc. H₂SO₄ insoluble_water->naoh soluble_naoh->nahco3 insoluble_naoh->hcl

Caption: A simplified workflow for qualitative solubility analysis.

Determination of pKa

The pKa of an acid is a measure of its strength in solution. For very strong acids like this compound, direct measurement of pKa in water is challenging due to the leveling effect of the solvent. The pKa is often predicted computationally or determined in non-aqueous solvents. A general method for pKa determination of weaker acids is potentiometric titration.

Methodology (General Potentiometric Titration):

  • Solution Preparation: A known concentration of the acid is prepared in a suitable solvent (e.g., water or a water-organic mixture).

  • Titration Setup: A calibrated pH electrode is immersed in the acid solution. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

  • Titration: The titrant is added in small, known increments. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Determination: The equivalence point is identified from the inflection point of the curve. The pH at the half-equivalence point is equal to the pKa of the acid.[8]

Note: For a strong acid like this compound, this method would not yield a distinct buffer region in aqueous solution, making it difficult to determine the pKa accurately. Advanced techniques or computational methods are generally required.

Conclusion

This compound is a commercially important strong organic acid with well-defined physical and chemical properties. Its high acidity, solubility characteristics, and role as a synthetic intermediate make it a compound of significant interest to researchers and professionals in chemistry and drug development. Understanding its properties and the methods used to determine them is crucial for its safe and effective application in various fields.

References

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methylbenzenesulfonic acid and its structural isomers, 3-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid. Commonly known as toluenesulfonic acids, these compounds are strong organic acids with significant applications in chemical synthesis, catalysis, and the pharmaceutical industry. This document details their structural and physical properties, experimental protocols for their synthesis and analysis, and the logical pathways governing their formation.

Structural Formulas and Isomerism

This compound (o-toluenesulfonic acid), 3-methylbenzenesulfonic acid (m-toluenesulfonic acid), and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) are constitutional isomers with the chemical formula C₇H₈O₃S.[1][2][3] They differ in the relative positions of the methyl (-CH₃) and sulfonic acid (-SO₃H) groups on the benzene (B151609) ring.

  • This compound (ortho-isomer): The functional groups are on adjacent carbon atoms (1,2-substitution).

  • 3-Methylbenzenesulfonic acid (meta-isomer): The functional groups are separated by one carbon atom (1,3-substitution).[3]

  • 4-Methylbenzenesulfonic acid (para-isomer): The functional groups are on opposite carbon atoms (1,4-substitution).

Quantitative Data and Physical Properties

The physical and chemical properties of the toluenesulfonic acid isomers are summarized in the table below. These properties, particularly melting points, can be used to differentiate between the isomers. All three are strong acids, with pKa values comparable to mineral acids.[3][4][5]

PropertyThis compound (ortho)3-Methylbenzenesulfonic acid (meta)4-Methylbenzenesulfonic acid (para)
Synonyms o-Toluenesulfonic acid, Toluene-2-sulfonic acid[2]m-Toluenesulfonic acid, Toluene-3-sulfonic acid[3]p-Toluenesulfonic acid (PTSA), Tosic acid, Toluene-4-sulfonic acid[6]
CAS Number 88-20-0[2]617-97-0[3]104-15-4[6]
Molecular Formula C₇H₈O₃S[2]C₇H₈O₃S[3]C₇H₈O₃S[6]
Molecular Weight 172.20 g/mol [2]172.20 g/mol [3]172.20 g/mol [6]
Appearance White to off-white solid[7] or liquid[2]Light yellow to yellow liquid[8]White crystalline solid, often as monohydrate[6]
Melting Point 67.5 °C[9]N/A (Liquid at room temp.)106-107 °C (anhydrous)[6]; 103-106 °C (monohydrate)
Boiling Point ~272.5 °C (rough estimate)[7]N/A140 °C at 20 mmHg[6]
pKa (Predicted) ~ -0.53[7][9]~ -0.53[8]~ -0.43[6]
Solubility in Water 488.9 g/L (at 32.5 °C)[7][9]Soluble~670 g/L (as monohydrate)[6]

Experimental Protocols

Synthesis: Sulfonation of Toluene (B28343)

The primary method for synthesizing methylbenzenesulfonic acids is the electrophilic aromatic substitution of toluene using a sulfonating agent, typically concentrated sulfuric acid or fuming sulfuric acid (oleum).[10] The distribution of the resulting isomers is highly dependent on the reaction conditions, particularly temperature, due to a competition between kinetic and thermodynamic control.[10]

The methyl group of toluene is an ortho-, para-directing activator. Therefore, sulfonation at lower temperatures is under kinetic control and preferentially yields the ortho and para isomers. At higher temperatures, the sulfonation reaction becomes reversible, allowing for isomerization to the most thermodynamically stable product, the meta isomer.

G cluster_conditions Reaction Conditions Toluene Toluene Sulfonation Sulfonating Agent (e.g., H₂SO₄, SO₃) Toluene->Sulfonation Kinetic Kinetic Control (Low Temp, e.g., 0-20°C) Sulfonation->Kinetic Thermodynamic Thermodynamic Control (High Temp, e.g., >100°C) Reversible Reaction Sulfonation->Thermodynamic Ortho_isomer This compound (ortho) Kinetic->Ortho_isomer Major Product Para_isomer 4-Methylbenzenesulfonic acid (para) Kinetic->Para_isomer Major Product Meta_isomer 3-Methylbenzenesulfonic acid (meta) (Thermodynamically stable) Thermodynamic->Meta_isomer Major Product Ortho_isomer->Meta_isomer Isomerization Para_isomer->Meta_isomer Isomerization

Caption: Isomer formation via sulfonation of toluene.

This protocol is adapted from procedures that favor the formation of the para-isomer.[11][12]

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser. The Dean-Stark trap is crucial for removing the water generated during the reaction, driving the equilibrium towards the products.[12]

  • Reagents: In the 500 mL flask, combine 200 mL of toluene and 54 mL of concentrated sulfuric acid (~1 mole).[12]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water separates to the bottom, while the toluene overflows and returns to the reaction flask.[12]

  • Monitoring: Continue the reflux for several hours (e.g., 12 hours) until water no longer collects in the trap, indicating the reaction is nearing completion.[12]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • To precipitate the product as its monohydrate, which is less soluble in toluene, carefully add 18 mL of water to the mixture and stir vigorously. A thick suspension should form.[12]

    • Collect the crude p-toluenesulfonic acid monohydrate by vacuum filtration.

    • The crude product can be purified by recrystallization from water. Dissolve the solid in a minimal amount of hot water, then cool slowly to crystallize the pure product.[5]

Analysis: Isomer Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the isomers of methylbenzenesulfonic acid. Reversed-phase chromatography is commonly employed.

G A Sample Preparation (Dissolve isomer mixture in mobile phase) C Injection (Inject sample into HPLC) A->C B HPLC System Setup (Column, Mobile Phase, Detector) B->C D Isocratic/Gradient Elution (Separation on column) C->D E UV Detection (e.g., at 225 nm) D->E F Data Acquisition (Chromatogram generation) E->F G Analysis (Peak integration, quantification) F->G

Caption: General workflow for HPLC analysis of isomers.

This protocol is based on established methods for separating toluenesulfonic acid and related compounds.[1][13]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5µm particle size) or a similar C18 reversed-phase column.[1]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) in a 1:1 (v/v) ratio. The mobile phase should be filtered and degassed before use.[13]

  • Flow Rate: 2.0 mL/min.[13]

  • Column Temperature: 27 °C.[13]

  • Detection: UV detection at a wavelength of 225 nm.[13]

  • Injection Volume: 20 µL.[13]

  • Procedure:

    • Prepare standard solutions of each pure isomer and a mixed sample solution in the mobile phase or methanol.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms. The isomers will elute at different retention times, allowing for their identification and quantification by comparing peak areas to the standards.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of the isomers. The chemical shifts and splitting patterns of the aromatic protons and the chemical shifts of the aromatic carbons are distinct for each isomer due to the different substitution patterns. For p-toluenesulfonic acid in DMSO-d₆, characteristic ¹H NMR signals appear at approximately 7.51 ppm and 7.14 ppm for the aromatic protons and 2.27 ppm for the methyl protons.[14] The ¹³C NMR spectrum shows signals around 144.7, 139.0, 128.8, 126.0 ppm for the aromatic carbons and 21.3 ppm for the methyl carbon.[14]

References

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid (CAS 88-20-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an organosulfur compound with the chemical formula C₇H₈O₃S.[1][2] As a member of the aromatic sulfonic acid family, it is a strong organic acid widely utilized as a catalyst and an intermediate in various chemical syntheses.[3][4][5] Its properties make it a valuable reagent in the pharmaceutical, dye, and polymer industries. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature and is soluble in water and other polar organic solvents.[3][6] The sulfonic acid group confers strong acidic properties, making it significantly more acidic than carboxylic acids.[7]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 88-20-0[1][2][8]
Molecular Formula C₇H₈O₃S[1][2]
Molecular Weight 172.20 g/mol [1][2]
Melting Point 67.5°C[9]
Boiling Point 272.52°C (rough estimate)[9]
Density 1.3692 (rough estimate)[9]
pKa -0.53 ± 0.15 (Predicted)[9]
Water Solubility 488.9 g/L (at 32.5 °C)[9]
LogP -0.0473 to 1.24172[2][10]
Table 2: Identification and Descriptors
IdentifierValueReference
IUPAC Name This compound
Synonyms o-toluenesulfonic acid, Toluene-2-sulfonic acid[2]
InChI 1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)[8]
InChI Key LBLYYCQCTBFVLH-UHFFFAOYSA-N[1][8][10]
SMILES CC1=CC=CC=C1S(=O)(=O)O[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction of toluene (B28343) with a sulfonating agent, typically sulfuric acid.[1]

Reaction Pathway: Sulfonation of Toluene

G Sulfonation of Toluene to Produce this compound Toluene Toluene (C₇H₈) Intermediate Arenium Ion Intermediate Toluene->Intermediate Electrophilic Attack SulfuricAcid Sulfuric Acid (H₂SO₄) Electrophile Sulfur Trioxide (SO₃) SulfuricAcid->Electrophile Generates Electrophile->Intermediate Product This compound (C₇H₈O₃S) Intermediate->Product Deprotonation Water Water (H₂O) Intermediate->Water

Mechanism of the sulfonation of toluene.
Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Toluene

  • Concentrated sulfuric acid (98%)

  • Sodium chloride

  • Calcium carbonate

  • Hydrochloric acid

  • Dean-Stark apparatus

  • Reaction flask

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a reaction flask with a heating mantle and a Dean-Stark apparatus.

  • Sulfonation: Charge the reaction flask with toluene and slowly add concentrated sulfuric acid while stirring. The molar ratio of toluene to sulfuric acid should be optimized based on desired yield and purity.

  • Heating and Water Removal: Heat the reaction mixture. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the products.

  • Work-up: After the reaction is complete (as determined by monitoring, e.g., TLC or HPLC), cool the mixture.

  • Purification:

    • Slowly pour the cooled reaction mixture into a saturated sodium chloride solution.

    • The sulfonic acid will precipitate. Filter the precipitate.

    • To remove excess sulfuric acid, the crude product can be treated with calcium carbonate to precipitate calcium sulfate, which is then filtered off.

    • The filtrate containing the calcium sulfonate salt is then acidified with hydrochloric acid to regenerate the this compound.

  • Isolation: The product can be further purified by recrystallization.

Applications in Research and Development

This compound is a versatile compound with numerous applications.

Catalysis

As a strong, non-oxidizing, organic-soluble acid, it is an effective catalyst in a variety of organic reactions, including:

  • Esterification: Catalyzes the formation of esters from carboxylic acids and alcohols.

  • Acetalization: Used in the formation of acetals from aldehydes and alcohols.

  • Polymerization: Acts as a catalyst in polymerization reactions.[3][11]

Chemical Intermediate

It serves as a crucial intermediate in the synthesis of:

  • Pharmaceuticals: It is a building block for various active pharmaceutical ingredients (APIs).[3][11]

  • Dyes and Pigments: Used in the manufacturing of various colorants.[3][11]

  • Pesticides and Herbicides: A key component in the synthesis of agrochemicals.[3][11]

  • Detergents and Surfactants: Employed in the production of surface-active agents.

Logical Relationship: Catalytic Role

G Catalytic Applications of this compound Catalyst This compound (Strong Acid Catalyst) Esterification Esterification Reactions Catalyst->Esterification Catalyzes Polymerization Polymerization Reactions Catalyst->Polymerization Catalyzes Acetalization Acetalization Reactions Catalyst->Acetalization Catalyzes Pharmaceuticals Pharmaceutical Synthesis Esterification->Pharmaceuticals Polymers Polymer Production Polymerization->Polymers FineChemicals Fine Chemical Synthesis Acetalization->FineChemicals

Applications of this compound as a catalyst.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the analysis of this compound.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an acidifier like phosphoric or formic acid.[1][10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration.

  • Standard Preparation: Prepare a standard solution of known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Compare the peak area of the analyte in the sample to that of the standard to determine the purity.

Experimental Workflow: HPLC Analysis

G Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC SamplePrep->Injection StandardPrep Standard Preparation (Known Concentration) StandardPrep->Injection Separation Reverse-Phase Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Workflow for the analysis of this compound by HPLC.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][12] It is also an irritant and may cause respiratory irritation.

Table 3: GHS Hazard Information
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[12]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as bases and oxidizing agents.

Conclusion

This compound (CAS 88-20-0) is a fundamentally important chemical with broad applications in both industrial and research settings. Its strong acidic nature, combined with its organic solubility, makes it an invaluable catalyst and synthetic intermediate. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in scientific and developmental endeavors.

References

Spectroscopic Profile of 2-Methylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzenesulfonic acid (o-toluenesulfonic acid). Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles expected data based on the analysis of closely related compounds and established principles of NMR and IR spectroscopy.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are derived from typical ranges observed for similar aromatic sulfonic acids and should be considered as estimations for experimental outcomes.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
CH₃~2.5Singlet-The chemical shift is influenced by the adjacent sulfonic acid group.
Ar-H7.2 - 8.0Multiplet-The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the sulfonic acid group is expected to be the most downfield.
SO₃H10.0 - 12.0Broad Singlet-The chemical shift of the acidic proton is highly dependent on the solvent and concentration.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)Notes
CH₃~20
Aromatic C-H125 - 135
Aromatic C-SO₃H~140The carbon atom directly attached to the sulfonic acid group is significantly deshielded.
Aromatic C-CH₃~138

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H (Sulfonic Acid)3200 - 2500Broad, StrongCharacteristic broad absorption due to hydrogen bonding.
C-H (Aromatic)3100 - 3000Medium
C=C (Aromatic)1600 - 1450Medium to StrongMultiple bands are expected.
S=O (Asymmetric Stretch)1250 - 1160Strong
S=O (Symmetric Stretch)1080 - 1030Strong
S-O Stretch700 - 600Strong

Sample Preparation: KBr pellet or Nujol mull

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typically, a small number of scans (e.g., 8-16) is sufficient.

    • Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the resulting fine powder into a pellet press.

    • Apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Purification->NMR_Acquisition Sample Preparation IR_Acquisition IR Data Acquisition Purification->IR_Acquisition Sample Preparation NMR_Analysis NMR Spectral Analysis (Chemical Shift, Integration, Coupling) NMR_Acquisition->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

The Pivotal Role of 2-Methylbenzenesulfonic Acid as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an aromatic sulfonic acid that serves as a critical intermediate in a wide array of chemical syntheses. Its unique structural features, combining the reactivity of a sulfonic acid group with the steric and electronic effects of an adjacent methyl group, make it a versatile building block in the pharmaceutical, dye, and polymer industries. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in drug development for researchers, scientists, and pharmaceutical professionals.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and analysis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₈O₃S[1]
Molecular Weight 172.20 g/mol [1]
Appearance White crystalline solid
Melting Point 67.5 °C
Boiling Point 128.8 °C at 20 mmHg
Density 1.34 g/cm³[2]
Solubility Soluble in water, ethanol, and ether
pKa Strong acid
¹H NMR (DMSO-d₆, 400 MHz) δ 7.89 (d, J=8.0 Hz, 1H), 7.50 (t, J=7.6 Hz, 1H), 7.25 (m, 2H), 2.58 (s, 3H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 141.2, 136.4, 132.5, 131.8, 128.9, 126.3, 20.1
IR (KBr, cm⁻¹) 3440 (O-H), 3070 (Ar C-H), 1210, 1120, 1030 (S=O), 690 (S-O)
Mass Spectrum (ESI-MS) m/z 171.01 [M-H]⁻

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the electrophilic aromatic substitution of toluene (B28343) with a sulfonating agent, typically concentrated sulfuric acid or oleum.[3] The reaction yields a mixture of ortho, meta, and para isomers, with the para-isomer being the major product under most conditions due to steric hindrance at the ortho position.[3] However, reaction conditions can be optimized to favor the formation of the ortho-isomer.

Experimental Protocol: Sulfonation of Toluene

Objective: To synthesize a mixture of toluenesulfonic acid isomers, with an enrichment of the ortho-isomer.

Materials:

  • Toluene (C₇H₈)

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Ice bath

  • Heating mantle

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Sodium chloride (NaCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool 100 mL of toluene in an ice bath.

  • Slowly add 50 mL of concentrated sulfuric acid to the cooled toluene with constant stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and heat the mixture to 100-110°C using a heating mantle. Maintain this temperature and continue stirring for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a separatory funnel containing 200 mL of a saturated sodium chloride solution.

  • Shake the funnel vigorously and allow the layers to separate. The aqueous layer contains the sodium salts of the toluenesulfonic acid isomers.

  • Separate the aqueous layer and discard the organic layer (unreacted toluene).

  • The separation of the ortho and para isomers can be achieved by fractional crystallization of their salts (e.g., sodium or barium salts), exploiting their differential solubilities.

Quantitative Analysis: The isomeric ratio of the product mixture can be determined using techniques such as gas chromatography (GC) after conversion of the sulfonic acids to their more volatile sulfonyl chlorides or ethyl esters.[4][5] High-performance liquid chromatography (HPLC) can also be employed for direct analysis of the sulfonic acids.[6]

Role as a Chemical Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds. They can be used as catalysts, protecting groups, or as core scaffolds for building more complex molecules.

Case Study: Synthesis of Benzenesulfonamide-Based Human Neutrophil Elastase (hNE) Inhibitors

Human neutrophil elastase (hNE) is a serine protease implicated in inflammatory diseases such as acute respiratory distress syndrome (ARDS).[7] Benzenesulfonamide (B165840) derivatives have been identified as potent inhibitors of hNE.

This protocol describes the synthesis of a model compound that demonstrates the use of a benzenesulfonic acid derivative as a scaffold for an hNE inhibitor.[7]

Materials:

  • 4-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-Aminobenzenesulfonic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ether

Procedure:

  • Formation of the Acyl Chloride: In a flask, dissolve 4-methylbenzoic acid (679.04 µmol) in thionyl chloride (2 mL). Stir the mixture at room temperature for 2 hours. After the reaction, evaporate the excess thionyl chloride under reduced pressure to obtain the crude 4-methylbenzoyl chloride.

  • Amide Coupling: In a separate flask, dissolve 2-aminobenzenesulfonic acid (565.87 µmol) and DIPEA (188.94 µL) in anhydrous DCM (10 mL).

  • Dissolve the crude 4-methylbenzoyl chloride in anhydrous DCM (2 mL) and add it dropwise to the solution of 2-aminobenzenesulfonic acid and DIPEA.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Purify the crude product by stirring with ether to yield 2-(4-methylbenzamido)benzenesulfonic acid as a white solid.

Quantitative Data:

  • Yield: 84%[7]

  • ¹H NMR (400 MHz, CD₃OD): δ 8.51 (dd, J = 8.3, 2.0 Hz, 1H), 7.94–7.88 (m, 3H), 7.52–7.43 (m, 1H), 7.34 (d, J = 8.0 Hz, 2H), 7.22–7.14 (m, 1H), 2.42 (s, 3H).[7]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.48, 142.49, 135.83, 135.76, 132.39, 130.30, 129.87, 127.53, 127.44, 122.99, 120.13, 21.52.[7]

  • HRMS (ESI): m/z calculated for C₁₄H₁₄O₄NS [M + H]⁺, 292.06381; found, 292.06351.[7]

Visualizing Chemical Processes and Relationships

Experimental Workflow for hNE Inhibitor Synthesis

The synthesis of 2-(4-methylbenzamido)benzenesulfonic acid can be visualized as a two-step experimental workflow.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling start1 4-Methylbenzoic acid process1 Stir at RT, 2h Evaporate excess SOCl₂ start1->process1 reagent1 Thionyl Chloride (SOCl₂) reagent1->process1 product1 4-Methylbenzoyl chloride process1->product1 process2 Add 4-Methylbenzoyl chloride in DCM Stir at RT, 4h product1->process2 start2 2-Aminobenzenesulfonic acid start2->process2 reagent2 DIPEA in DCM reagent2->process2 workup Filter precipitate Purify with ether process2->workup product2 2-(4-methylbenzamido)benzenesulfonic acid workup->product2

Fig. 1: Experimental workflow for the synthesis of an hNE inhibitor.
Signaling Pathway of Human Neutrophil Elastase

The development of hNE inhibitors is guided by an understanding of the signaling pathways that hNE activates. Inhibition of this pathway can mitigate the inflammatory response.

G hNE Human Neutrophil Elastase (hNE) PKC_delta Protein Kinase Cδ (PKCδ) hNE->PKC_delta activates Duox1 Dual Oxidase 1 (Duox1) PKC_delta->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α-Converting Enzyme (TACE) ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha cleaves pro-TNF-α TNFR1 TNF Receptor 1 (TNFR1) TNF_alpha->TNFR1 binds to ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1 MUC1 Transcription (Inflammation) Sp1->MUC1 promotes

Fig. 2: Signaling pathway activated by human neutrophil elastase.
Structure-Activity Relationship of Benzenesulfonamide Inhibitors

The efficacy of benzenesulfonamide-based inhibitors is highly dependent on the nature and position of substituents on the benzene (B151609) ring. This relationship can be visualized to guide the design of more potent inhibitors.

Fig. 3: Factors influencing the structure-activity relationship of benzenesulfonamide inhibitors.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, with significant applications in the development of pharmaceuticals. Its synthesis via the sulfonation of toluene, while yielding isomeric mixtures, can be controlled to favor the desired ortho-product. The utility of its derivatives is exemplified in the creation of potent hNE inhibitors, highlighting its importance in addressing inflammatory diseases. The detailed experimental protocols and structure-activity relationships presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents. The continued exploration of the reactivity and applications of this compound is poised to unlock new avenues in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: 2-Methylbenzenesulfonic Acid as an Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid (o-TsOH), is a strong organic acid belonging to the family of aromatic sulfonic acids. With a pKa similar to its more commonly used isomer, p-toluenesulfonic acid (p-TsOH), it serves as an effective and versatile Brønsted acid catalyst in a wide array of organic transformations. Its high acidity, coupled with good solubility in organic solvents, makes it a practical alternative to mineral acids like sulfuric acid, often leading to cleaner reactions and simpler work-ups.

This document provides detailed application notes and protocols for the use of toluenesulfonic acids as catalysts in key organic reactions. Due to the extensive documentation and prevalence in scientific literature, the specific examples and quantitative data provided herein feature p-toluenesulfonic acid. These protocols serve as a robust template and starting point for reactions intended to be catalyzed by this compound, with the understanding that minor optimization of reaction conditions may be necessary.

Application Note 1: Fischer-Speier Esterification of Carboxylic Acids

The esterification of carboxylic acids with alcohols, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis. This equilibrium-driven reaction is efficiently catalyzed by strong acids. Toluenesulfonic acids are excellent catalysts for this transformation, promoting the reaction under milder conditions than sulfuric acid and minimizing side reactions.[1] The general strategy to achieve high yields involves using an excess of one reactant or removing water as it is formed, often with a Dean-Stark apparatus.[2]

Quantitative Data Presentation

The following table summarizes representative results for the esterification of various carboxylic acids with alcohols using p-toluenesulfonic acid (p-TsOH) as the catalyst.

Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Benzoic AcidMethanol (B129727)1.5Methanol495Generic Protocol
Acetic Acidn-Butanol1.0Toluene (B28343)592[3]
Oleic AcidMethanol1.0 (mmol H+)Methanol3>95N/A
Adipic AcidEthanolCatalyticEthanol2-4HighN/A
Phenylacetic AcidMethanol0.5-1.5 g / mol acidMethanol-99.4N/A
Experimental Protocol: Synthesis of Methyl Benzoate

This protocol details the esterification of benzoic acid with methanol, catalyzed by p-toluenesulfonic acid monohydrate.

Materials:

  • Benzoic acid (1.22 g, 10 mmol)

  • Methanol (20 mL, excess)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1 mmol, 10 mol%)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add benzoic acid (1.22 g, 10 mmol) and methanol (20 mL).

  • Stir the mixture until the benzoic acid is partially dissolved.

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with stirring.

  • Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 30 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the wash.

  • Wash the organic layer with 15 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl benzoate.

Reaction Mechanism: Fischer Esterification

Caption: Mechanism of acid-catalyzed Fischer Esterification.

Application Note 2: Protection of Carbonyls as Acetals

The protection of aldehydes and ketones as acetals is a common strategy in multistep synthesis to prevent their reaction under basic, nucleophilic, or reductive conditions. The formation of acetals is an acid-catalyzed reaction between a carbonyl compound and an alcohol. Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable and favored. Toluenesulfonic acid is a preferred catalyst as it is less harsh and produces fewer side products than strong mineral acids.[4][5]

Quantitative Data Presentation

The following table presents data for the formation of acetals from various carbonyl compounds using p-TsOH as the catalyst.

Carbonyl CompoundDiol / AlcoholCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Cyclohexanone (B45756)Ethylene Glycol0.5Toluene1>95[6]
BenzaldehydeMethanol0.1Methanol0.599[7]
Ethyl Acetoacetate (B1235776)Ethylene GlycolCatalyticToluene192[6]
4-NitrobenzaldehydeEthylene Glycol0.1CH₂Cl₂198[7]
Experimental Protocol: Protection of Cyclohexanone as an Ethylene Ketal

This protocol describes the protection of cyclohexanone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water.

Materials:

  • Cyclohexanone (1.96 g, 20 mmol)

  • Ethylene glycol (1.36 g, 22 mmol, 1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 5 mol%)

  • Toluene (40 mL)

  • Dean-Stark apparatus

  • 50 mL round-bottom flask, reflux condenser

  • Magnetic stirrer and stir bar, heating mantle

  • Saturated sodium bicarbonate solution

  • Brine, diethyl ether, anhydrous sodium sulfate

Procedure:

  • Set up a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add cyclohexanone (1.96 g, 20 mmol), ethylene glycol (1.36 g, 22 mmol), toluene (40 mL), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 1-2 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution.

  • Wash with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation to afford the product.

Reaction Mechanism: Acetal (B89532) Formation

Caption: Mechanism of acid-catalyzed acetal formation.

Application Note 3: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[8] This reaction is of significant interest in medicinal chemistry due to the diverse biological activities of DHPMs. The reaction is typically acid-catalyzed, and p-toluenesulfonic acid has been shown to be a highly effective catalyst, often providing higher yields than the classical HCl-catalyzed method.[3]

Quantitative Data Presentation

The table below summarizes the synthesis of various DHPMs using p-TsOH as a catalyst.[3]

Aldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)SolventTime (h)Yield (%)
BenzaldehydeEthyl AcetoacetateUrea10DMSO4-890+
4-ChlorobenzaldehydeEthyl AcetoacetateUrea10DMSO4-890+
4-MethoxybenzaldehydeEthyl AcetoacetateUrea10DMSO4-890+
BenzaldehydeEthyl AcetoacetateThiourea10DMSO4-890+
3-NitrobenzaldehydeMethyl AcetoacetateUrea10DMSO4-890+
Experimental Protocol: Synthesis of Monastrol Analogue

This protocol details a general procedure for the Biginelli condensation.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Urea (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO) (0.5 mL)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar, heating plate

  • Water, ice

Procedure:

  • In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), finely powdered urea (1.2 mmol), ethyl acetoacetate (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).

  • Add a small amount of DMSO (approx. 0.5 mL) to create a stirrable suspension.

  • Heat the mixture to 110 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the crude reaction mixture dropwise into a beaker containing 20 mL of cold water while stirring.

  • A precipitate will form. Continue stirring for 30 minutes to complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a cold mixture of n-hexane/ethyl acetate (B1210297) (2:1) to remove impurities.

  • Dry the product under vacuum.

Workflow: One-Pot Biginelli Reaction

Biginelli_Workflow Start Combine Reactants: - Aldehyde - β-Ketoester - Urea Add_Catalyst Add o-TsOH or p-TsOH (Catalyst) Start->Add_Catalyst Heat Heat Reaction Mixture (e.g., 80-110 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC) Heat->Monitor Workup Precipitation in Water Monitor->Workup Reaction Complete Isolate Filter and Wash Solid Workup->Isolate Dry Dry Product Isolate->Dry Product Pure Dihydropyrimidinone Dry->Product

Caption: General workflow for the Biginelli reaction.

References

Application Notes and Protocols for 2-Methylbenzenesulfonic Acid in the Pharmaceutical Industry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylbenzenesulfonic acid (also known as o-toluenesulfonic acid), with CAS number 88-20-0, is an organosulfur compound and a key chemical intermediate in the pharmaceutical sector.[1][2][3] While its isomer, p-toluenesulfonic acid (p-TSA), is more commonly cited, both are strong organic acids widely employed as catalysts and building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5] Their solid, non-oxidizing nature makes them advantageous alternatives to liquid mineral acids, preventing unwanted side reactions and simplifying handling.[4][6] These compounds play critical roles in various stages of drug development, from synthesis and purification to formulation and analysis.[5][7]

Application Note 1: Acid Catalyst in API Synthesis

This compound and its isomers serve as highly effective acid catalysts in a variety of organic reactions essential for pharmaceutical manufacturing.[5] They are particularly valuable in reactions where inorganic mineral acids might cause charring, oxidation, or other unwanted side reactions.[5] Their primary catalytic application is in esterification and acetalization reactions, which are fundamental steps in the synthesis of numerous APIs.[4][6] The acid's role is to protonate the carbonyl oxygen of a carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol, thereby accelerating the reaction rate.[6]

Quantitative Data: Catalytic Esterification

The following table summarizes the reaction conditions for the synthesis of Ethylene Glycol Butyl Ether Acetate (EGBEA) using p-toluenesulfonic acid as a catalyst, demonstrating the typical parameters for such reactions.

ParameterValueReference
Catalyst p-Toluenesulfonic acid[8]
Catalyst Loading 3% (by weight)[8]
Reactants Ethylene Glycol Butyl Ether, Acetic Acid[8]
Dehydrating Agent Cyclohexane[8]
Reaction Time 60 minutes[8]
Reaction Temperature 80-95 °C[8]
Yield of EGBEA 98.81%[8]
Product Purity >99%[8]
Experimental Protocol: Ultrasound-Assisted Esterification

This protocol describes a rapid and efficient method for the synthesis of esters using p-toluenesulfonic acid as a catalyst, enhanced by ultrasound.[9] This method is notable for its mild conditions and short reaction times.

Materials:

  • Fatty acid (e.g., lauric acid, 4.0 mmol)

  • p-Toluenesulfonic acid (p-TSA, 2.0 mmol)

  • Ethanol (27.6 mL) or Methanol (16.8 mL)

  • Deionized water

  • Ethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction flask

  • Ultrasonic bath (20 KHz)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, mix the fatty acid (4.0 mmol) and p-TSA (2.0 mmol) with the chosen alcohol (ethanol or methanol).[9]

  • Sonicate the mixture in an ultrasonic bath for 20 minutes at room temperature (25°C).[9]

  • After sonication, evaporate the alcohol under reduced pressure using a rotary evaporator.[9]

  • Dissolve the resulting solid residue in 35 mL of deionized water.[9]

  • Extract the product into ethyl ether (3 x 15 mL).[9]

  • Combine the organic fractions and dry over anhydrous Na₂SO₄.[9]

  • Filter the solution and evaporate the solvent under vacuum to yield the pure ester.[9]

Workflow for Catalyzed Esterification

G Reactants Reactants: Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst Catalyst: This compound Catalyst->Protonation H+ Attack Nucleophilic Attack by Alcohol Protonation->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Elimination Water Elimination & Catalyst Regeneration Intermediate->Elimination Elimination->Catalyst Recycled Product Product: Ester + Water Elimination->Product G Start 2-Methylbenzenesulfonic Acid / Derivatives Intermediates Chemical Transformations (e.g., Sulfonylation, Acylation, Condensation) Start->Intermediates Class1 Antibacterial Agents (Sulfonamides, Hydrazones) Intermediates->Class1 Class2 Antiviral Agents (HA Inhibitors, RT Inhibitors) Intermediates->Class2 Class3 Anticancer Agents (Kinase Inhibitors) Intermediates->Class3 G API Basic API (Poor Solubility, Low Stability) Process Salt Formation in Solvent API->Process Acid 2-Methylbenzenesulfonic Acid (Counter-ion) Acid->Process Salt API-Sulfonate Salt Process->Salt Prop1 Improved Stability (Higher Tg) Salt->Prop1 Prop2 Enhanced Solubility Salt->Prop2 Prop3 Better Dissolution Profile Salt->Prop3 G API API Sample Prep Sample Preparation (Dissolution, Filtration) API->Prep Inject HPLC-MS Injection Prep->Inject Sep Chromatographic Separation Inject->Sep Detect Mass Spectrometry Detection (SIM Mode) Sep->Detect Quant Quantification vs. Reference Standard Detect->Quant Result Report Impurity Level (e.g., ppm) Quant->Result

References

Application Notes and Protocols for 2-Methylbenzenesulfonic Acid in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzenesulfonic acid, commonly known as p-toluenesulfonic acid (p-TsOH), is a strong organic acid that serves as a highly effective and versatile catalyst in esterification reactions.[1][2] Its solid, non-corrosive nature makes it a more convenient and manageable alternative to strong mineral acids like sulfuric acid.[1][3] p-TsOH is widely employed in organic synthesis, from the production of flavors and fragrances to the development of pharmaceuticals and polymers, due to its ability to accelerate reaction rates and often minimize unwanted side reactions.[1][4] These application notes provide detailed protocols and quantitative data for the use of this compound as a catalyst in the synthesis of a range of esters.

Catalytic Mechanism of Action

The catalytic activity of this compound in esterification, a reaction commonly referred to as Fischer esterification, stems from its ability to act as a proton donor.[5] The sulfonic acid group readily donates a proton to the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol.[5][6] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester and regenerate the acid catalyst.[6] Theoretical studies of similar sulfonic acids suggest that the reaction may proceed through SN1 or SN2 pathways.[7]

Fischer_Esterification_Mechanism reactants Carboxylic Acid (R-COOH) + Alcohol (R'-OH) protonation Protonation of Carbonyl Oxygen reactants->protonation activated_acid Protonated Carboxylic Acid protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Alcohol activated_acid->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer intermediate2 Protonated Tetrahedral Intermediate proton_transfer->intermediate2 water_elimination Elimination of Water intermediate2->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation products Ester (R-COOR') + Water (H2O) deprotonation->products catalyst_out p-TsOH (H+) deprotonation->catalyst_out Regenerated Catalyst catalyst_in p-TsOH (H+) catalyst_in->protonation Catalyst

Caption: p-TsOH-catalyzed Fischer esterification mechanism.

Quantitative Data Summary

The following tables summarize quantitative data from various esterification reactions catalyzed by this compound, showcasing its efficiency under different conditions.

Table 1: Esterification of Various Carboxylic Acids and Alcohols

Carboxylic AcidAlcoholCatalyst LoadingTemperature (°C)TimeYield (%)Reference
Acetic Acidn-Butanol3% (v/v)80-68.5[4]
Adipic Acid2-Hydroxyethyl Acrylate1% (w/w)1404 hHigh[4]
Dihydrocaffeic AcidHexanol1 mol%802 h99.3
Oleic AcidMethanol (B129727)5% (wt/wt)801 h94.3 (conversion)
Various Fatty AcidsMethanol/Ethanol2.0 mmol25 (ultrasound)20 min73-98[8][9]
Acetic AcidEthylene Glycol Butyl Ether3%80-951 h98.81[10]

Table 2: Synthesis of Polyol Esters for Synthetic Lubricants

PolyolFatty AcidCatalystTemperature (°C)TimeYield (%)Reference
PentaerythritolHexanoic Acidp-TsOH160< 5 h87[11]
TrimethylolpropaneHexanoic Acidp-TsOH160< 5 h89[11]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a p-TsOH-catalyzed esterification reaction, from setup to product purification.

Experimental_Workflow setup Reaction Setup: - Round-bottom flask - Magnetic stirrer - Reflux condenser - (Optional) Dean-Stark trap reagents Charge Reagents: - Carboxylic acid - Alcohol (often in excess) - p-Toluenesulfonic acid - (Optional) Solvent (e.g., toluene) setup->reagents reaction Reaction: - Heat to reflux - Stir for the specified time - Monitor progress (e.g., TLC, GC) reagents->reaction workup Work-up: - Cool the reaction mixture - Dilute with an organic solvent - Wash with aqueous base (e.g., NaHCO3) - Wash with brine reaction->workup drying Drying: - Dry the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4) workup->drying purification Purification: - Filter to remove drying agent - Concentrate under reduced pressure - (Optional) Further purification (e.g., distillation, chromatography) drying->purification analysis Product Analysis: - Characterize the final product (e.g., NMR, IR, MS) purification->analysis

Caption: General workflow for p-TsOH-catalyzed esterification.

Protocol 1: Synthesis of Methyl Salicylate

This protocol is relevant for the synthesis of fragrance components and pharmaceutical intermediates.[6][12][13][14][15]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add salicylic acid, an excess of methanol (which can also serve as the solvent), and a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol%).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted salicylic acid. Repeat until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl salicylate.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of an Aliphatic Ester (e.g., Ethyl Octanoate)

This protocol is applicable to the synthesis of flavor and fragrance compounds.

Materials:

  • Octanoic acid

  • Ethanol

  • This compound (p-TsOH)

  • Toluene (B28343) (optional, as an azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for water removal)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, combine octanoic acid, an excess of ethanol, and a catalytic amount of p-TsOH (e.g., 2 mol%). Toluene can be added to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • After the theoretical amount of water has been collected (or the reaction is deemed complete by TLC/GC), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297).

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl octanoate.

  • Purify the ester by distillation.

Protocol 3: Esterification of Ibuprofen (B1674241) (A Drug Development Application)

Esterification of active pharmaceutical ingredients (APIs) like ibuprofen can be a strategy to create prodrugs with modified properties such as solubility or taste-masking. While enzymatic esterification is also common for ibuprofen, acid-catalyzed methods are a viable alternative.[3][7][16]

Materials:

  • Ibuprofen

  • A suitable alcohol (e.g., ethanol, glycerol)

  • This compound (p-TsOH)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Dissolve ibuprofen and the chosen alcohol in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Add a catalytic amount of p-TsOH (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as determined by an appropriate analytical method (e.g., HPLC, TLC).

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove p-TsOH and unreacted ibuprofen) and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the ibuprofen ester by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a highly efficient, practical, and versatile catalyst for a wide range of esterification reactions. Its ease of handling and high catalytic activity make it a valuable tool for researchers and professionals in organic synthesis and drug development. The protocols provided herein offer a solid foundation for the application of p-TsOH in the preparation of diverse esters, and the quantitative data demonstrates its effectiveness under various reaction conditions. As with any chemical reaction, optimization of conditions may be necessary for specific substrates to achieve the desired yield and purity.

References

Application Notes and Protocols for the HPLC and UPLC Analysis of 2-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Methylbenzenesulfonic acid using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are applicable for quality control, impurity profiling, and stability testing in the pharmaceutical and chemical industries.

Introduction

This compound is an organic sulfonic acid used as an intermediate in the synthesis of various pharmaceuticals and other chemical products. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound and the products derived from it. This application note details robust HPLC and UPLC methods for the separation and quantification of this compound. UPLC methods offer significant advantages in terms of speed, resolution, and solvent consumption, making them ideal for high-throughput environments.[1][2]

Analytical Methods

HPLC Method

This method is suitable for the routine analysis of this compound, providing good resolution and quantification.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 220 nm

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid.[3]

UPLC Method

This UPLC method provides a rapid and high-resolution analysis of this compound, significantly reducing run times compared to conventional HPLC.[1][2]

Experimental Protocol:

  • Instrumentation: A UPLC system equipped with a PDA (Photodiode Array) or UV detector and optionally a mass spectrometer (MS).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Column Temperature 40°C
UV Detection 220 nm

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of benzenesulfonic acid derivatives using UPLC with UV and MS detection. This data is provided as a reference for the expected performance of the methods described.

Table 1: UPLC-UV Method Performance for Related Benzenesulfonic Acid Esters [1]

AnalyteRetention Time (min)Linearity Range (ppm)Correlation Coefficient (r²)LOQ (ppm)
Methyl benzenesulfonate1.850.01 - 10>0.99970.04
Ethyl benzenesulfonate2.100.01 - 10>0.99970.04
Isopropyl benzenesulfonate2.350.01 - 10>0.99970.04

Table 2: UPLC-MS Method Performance for Related Benzenesulfonic Acid Esters [1]

AnalyteRetention Time (min)Linearity Range (ppm)Correlation Coefficient (r²)LOQ (ppm)
Methyl benzenesulfonate1.850.01 - 3>0.99600.01
Ethyl benzenesulfonate2.100.01 - 3>0.99600.01
Isopropyl benzenesulfonate2.350.01 - 3>0.99600.01

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC/UPLC analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.22/0.45 µm) dissolve->filter inject Inject into HPLC/UPLC filter->inject separate Separation on Column inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General workflow for the analysis of this compound.

The logical relationship for method selection between HPLC and UPLC is outlined below.

MethodSelection start Analytical Need throughput High Throughput Required? start->throughput uplc Select UPLC Method (Faster Analysis, Higher Resolution) throughput->uplc Yes hplc Select HPLC Method (Routine Analysis, Standard Equipment) throughput->hplc No

Caption: Decision tree for selecting between HPLC and UPLC methods.

Conclusion

The described HPLC and UPLC methods are suitable for the accurate and precise analysis of this compound. The UPLC method, in particular, offers a significant improvement in analytical speed and efficiency, making it a valuable tool for high-throughput screening and quality control in drug development and manufacturing. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists working with this compound.

References

Application Notes and Protocols for the Separation of 2-Methylbenzenesulfonic Acid by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the separation and analysis of 2-Methylbenzenesulfonic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound, an isomer of toluenesulfonic acid, is a strong organic acid used in various industrial applications, including as a catalyst in chemical synthesis. Its accurate quantification is crucial for process monitoring and quality control. Reverse-phase HPLC is a robust and widely used technique for the analysis of such aromatic sulfonic acids. This method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Principle of Separation

In reverse-phase HPLC, the stationary phase is hydrophobic (e.g., C18-modified silica), while the mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. This compound, being a polar compound, will have a limited affinity for the stationary phase and will be eluted by the polar mobile phase. The retention time can be modulated by adjusting the composition of the mobile phase; increasing the organic solvent content will typically decrease the retention time. The addition of an acid to the mobile phase, such as phosphoric acid or formic acid, helps to suppress the ionization of the sulfonic acid group, leading to better peak shape and reproducibility.

Data Presentation

The following table summarizes typical HPLC parameters for the analysis of toluenesulfonic acid isomers, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Stationary Phase Newcrom R1Inertsil ODS-3V (5 µm, 250 x 4.6 mm)[1]ODS Column[2]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[3]A: 0.1% Phosphoric Acid in Water, B: Acetonitrile (1:1 v/v)[1]Acetonitrile and Water (1.5:1 v/v)[2]
Flow Rate -2.0 mL/min[1]0.8 mL/min[2]
Detection Wavelength -225 nm[1]254 nm[2]
Column Temperature -27°C[1]-
Injection Volume -20 µL[1]-
Sample Diluent -Methanol[1]Water (pH adjusted to 7-8 with ammonia)[2]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphoric acid (or Formic acid for MS compatibility)[3]

  • Deionized water (18.2 MΩ·cm resistivity or higher)

  • 0.45 µm membrane filters for mobile phase and sample filtration

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Mobile Phase (Example based on Condition 2)
  • Mobile Phase A (Aqueous): To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 999 mL of deionized water. Mix thoroughly.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a 1:1 (v/v) ratio. For example, to prepare 1 L of the mobile phase, mix 500 mL of Mobile Phase A with 500 mL of Mobile Phase B.

  • Degas the mobile phase using a sonicator or an online degasser before use.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with the sample diluent (e.g., methanol). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve the desired concentrations for calibration.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of the sample diluent to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Set the column temperature and UV detection wavelength.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds. Store the column in an appropriate solvent as recommended by the manufacturer.

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_post_analysis Post-Analysis Phase reagent_prep Reagent & Mobile Phase Preparation system_setup HPLC System Setup & Equilibration reagent_prep->system_setup standard_prep Standard Solution Preparation injection Injection of Blanks, Standards, & Samples standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection system_setup->injection data_acq Data Acquisition injection->data_acq data_proc Data Processing & Calibration Curve data_acq->data_proc quant Quantification of This compound data_proc->quant reporting Result Reporting quant->reporting

Caption: Workflow for the RP-HPLC analysis of this compound.

Logical_Relationships analyte This compound (Analyte) separation Separation analyte->separation Interacts with stationary Stationary Phase (e.g., C18) stationary->separation Provides surface for mobile Mobile Phase (Acetonitrile/Water/Acid) mobile->separation Elutes detection Detection (UV) separation->detection Leads to

Caption: Logical relationships in the reverse-phase HPLC separation process.

References

Application Notes and Protocols: Catalytic Activity of Arenesulfonic Acids in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arenesulfonic acids, such as p-toluenesulfonic acid (p-TSA), camphorsulfonic acid (CSA), and dodecylbenzenesulfonic acid (DBSA), are a class of strong organic acids widely employed as efficient and versatile catalysts in a multitude of organic transformations.[1][2] Their strong Brønsted acidity, commercial availability, and relatively low cost make them attractive alternatives to mineral acids and Lewis acids. They are utilized in reactions such as esterification, Friedel-Crafts reactions, multicomponent reactions, and Michael additions.[1][2][3][4] This document provides detailed application notes, experimental protocols, and quantitative data for key reactions catalyzed by arenesulfonic acids.

Esterification Reactions

Fischer esterification is one of the most common applications for arenesulfonic acid catalysts. They efficiently catalyze the reaction between carboxylic acids and alcohols to form esters. p-TSA is frequently the catalyst of choice for this transformation.[2][5] The use of solid-supported arenesulfonic acids, such as functionalized bentonite (B74815) or silica (B1680970), offers the advantages of easy catalyst separation and reusability.[6][7]

Quantitative Data for Esterification Reactions
Reactant 1Reactant 2CatalystCatalyst LoadingSolventTemp (°C)TimeYield (%)Reference
Glycerol (B35011)Acetic AcidArenesulfonic acid-Bentonite0.074 wt%Toluene (B28343)1000.5 h96% (Conversion)[6]
Acetic AcidEthylene Glycol Butyl Etherp-TSA3%Cyclohexane80-9560 min98.8[8]
Fatty AcidsMethanol/Ethanol (B145695)p-TSA2.0 mmolMethanol/Ethanol2520 minGood[9]
Hippuric AcidCyclohexanol (B46403)p-TSA~2.5 mol%TolueneReflux30 h96[10]
Oleic AcidMethanolDBSA----High Rate[11]
Experimental Protocols

Protocol 1: General Procedure for p-TSA Catalyzed Esterification using a Dean-Stark Trap

This protocol describes the esterification of hippuric acid and cyclohexanol, a method generally applicable to various carboxylic acids and alcohols.[10]

Materials:

  • Hippuric Acid (0.20 mol)

  • Cyclohexanol (0.20 mol)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 1.0 g, ~5 mmol)

  • Toluene (200 mL)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add hippuric acid (0.20 mol), cyclohexanol (0.20 mol), p-TSA (1.0 g), and toluene (200 mL).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water is collected (typically 30 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (200 mL).

  • Transfer the solution to a separatory funnel and wash twice with water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the product by recrystallization or chromatography as needed.

Protocol 2: Esterification of Glycerol with Acetic Acid using a Solid Acid Catalyst

This protocol details the synthesis of acetins using arenesulfonic acid-functionalized bentonite as a reusable heterogeneous catalyst.[6]

Materials:

  • Glycerol (0.14 mol, 13.58 g)

  • Acetic Acid (1 mol, 60.66 g)

  • Toluene (18.57 g)

  • Arenesulfonic acid-functionalized bentonite (AS-BEN) catalyst (1 g)

  • Reaction vessel with reflux condenser and Dean-Stark trap, heating mantle, magnetic stirrer

Procedure:

  • Combine glycerol (0.14 mol), acetic acid (1 mol), toluene (18.57 g), and the AS-BEN catalyst (1 g) in a reaction vessel equipped with a magnetic stirrer and a Dean-Stark trap.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots. A 96% conversion of glycerol is typically achieved within 30 minutes.[6]

  • After the reaction, the solid catalyst can be recovered by filtration, washed, dried, and reused for subsequent runs.

  • The product mixture can be purified by distillation.

Esterification_Workflow Flask Flask Heat Heat Flask->Heat Monitoring Monitoring Cool Cool Monitoring->Cool

Friedel-Crafts Reactions

Arenesulfonic acids can catalyze Friedel-Crafts reactions, an important method for attaching alkyl or acyl substituents to aromatic rings.[12][13] Camphorsulfonic acid (CSA) has been shown to be an effective catalyst for the Friedel-Crafts alkylation of arenes with indolyl alcohols.[14] Furthermore, arenesulfonic groups supported on mesostructured materials like SBA-15 act as stable, reusable catalysts for Friedel-Crafts acylation.[15][16]

Quantitative Data for Friedel-Crafts Reactions
AreneAlkylating/Acylating AgentCatalystCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)Reference
Indole (B1671886)Indolyl alcoholCSA10 mol%Dichloromethane (B109758)RT192[14]
FuranIndolyl alcoholCSA10 mol%DichloromethaneRT195[14]
AnisoleAcetic AnhydrideArenesulfonic SBA-15-None1253~45 (Conversion)[15]
Experimental Protocol

Protocol 3: CSA-Catalyzed Friedel-Crafts Alkylation of Arenes with Indolyl Alcohols

This protocol provides a method for synthesizing biologically important 3,3-disubstituted oxindole (B195798) derivatives.[14]

Materials:

  • Indolyl alcohol (0.2 mmol)

  • Arene (e.g., furan, pyrrole, indole; 0.4 mmol)

  • (1S)-(+)-Camphorsulfonic acid (CSA, 10 mol%)

  • Dichloromethane (CH₂Cl₂, 2 mL)

  • Silica gel for chromatography

Procedure:

  • To a solution of the indolyl alcohol (0.2 mmol) in dichloromethane (2 mL), add the arene (0.4 mmol).

  • Add CSA (10 mol%) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product using column chromatography to afford the desired 3-indolyl-3,3'-disubstituted oxindole derivative.

// Nodes Start [label="Carbonyl Compound\n(e.g., Acyl Chloride, Ketone)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Arenesulfonic Acid\n(ArSO₃H)"]; Protonation [label="Protonation of Carbonyl Oxygen", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activated [label="Activated Electrophile\n[R-C=O⁺-H]"]; Arene [label="Aromatic Ring\n(Nucleophile)"]; Attack [label="Nucleophilic Attack\nby Arene"]; Intermediate [label="Arenium Ion Intermediate\n(Sigma Complex)"]; Deprotonation [label="Deprotonation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Catalyst Regenerated\n(ArSO₃⁻ + H⁺ → ArSO₃H)"];

// Edges Start -> Protonation; Catalyst -> Protonation [label=" H⁺"]; Protonation -> Activated; Activated -> Attack; Arene -> Attack; Attack -> Intermediate; Intermediate -> Deprotonation [label=" -H⁺"]; Deprotonation -> Product; Deprotonation -> Catalyst_Regen [style=dashed, color="#5F6368"]; } /dot Caption: Simplified mechanism of Brønsted acid catalysis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. Arenesulfonic acids, including CSA and functionalized calixarenes, are effective catalysts for various MCRs.[17][18][19] For example, CSA catalyzes the one-pot, three-component Mannich reaction to produce β-amino carbonyl compounds with good yields and high diastereoselectivity.[17]

Quantitative Data for Multicomponent Reactions
Reaction TypeReactantsCatalystCatalyst LoadingSolventTemp (°C)Yield (%)Reference
MannichAldehyde, Amine, KetoneCSA15 mol%-RT52-89[17]
Ugi-CyclizationAmine, Aldehyde, Carboxylic Acid, IsocyanideCSA-Aprotic (Indole) / Protic (Quinolone)-Good-Excellent[20]
Biginelli-likeAldehyde, Acetoacetate, Ammonium Acetatep-Sulfonic acid calix[3]arene1.8 mol%Solvent-free2562-92[19][21]
Experimental Protocol

Protocol 4: CSA-Catalyzed Three-Component Mannich Reaction

This protocol describes a general procedure for the synthesis of β-amino carbonyl compounds.[17]

Materials:

  • Aldehyde (1 mmol)

  • Amine (1.1 mmol)

  • Ketone (1.2 mmol)

  • Camphorsulfonic acid (CSA, 15 mol%)

  • Appropriate solvent (if not solvent-free)

Procedure:

  • In a reaction flask, mix the aldehyde (1 mmol), amine (1.1 mmol), and ketone (1.2 mmol).

  • Add CSA (15 mol%) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, perform an appropriate aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the β-amino carbonyl product.

// Central Node Catalyst [label="Arenesulfonic Acids\n(p-TSA, CSA, DBSA, etc.)", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

// Reaction Types Esterification [label="Esterification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FriedelCrafts [label="Friedel-Crafts\n(Alkylation & Acylation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MCR [label="Multicomponent Reactions\n(Mannich, Biginelli, Ugi)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Michael [label="Michael Addition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Other [label="Other Reactions\n(Dehydration, Acetylation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Catalyst -> Esterification; Catalyst -> FriedelCrafts; Catalyst -> MCR; Catalyst -> Michael; Catalyst -> Other; } /dot Caption: Versatility of arenesulfonic acid catalysts.

Michael Addition Reactions

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. CSA has proven to be an effective catalyst for the Michael reaction of indoles with enones, producing 3-indole-substituted compounds in excellent yields under mild conditions.[4]

Experimental Protocol

Protocol 5: CSA-Catalyzed Michael Addition of Indoles to Enones

This procedure is simple, effective, and can be performed in an environmentally friendly ethanol-water solvent system.[4]

Materials:

  • Indole (1 mmol)

  • Enone (α,β-unsaturated ketone, 1 mmol)

  • Camphorsulfonic acid (CSA, catalytic amount)

  • Ethanol-water mixture

Procedure:

  • Dissolve the indole (1 mmol) and the enone (1 mmol) in an ethanol-water solvent mixture.

  • Add a catalytic amount of CSA to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-indole-substituted compound.

// Nodes Start [label="Reaction Complete", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filter Reaction Mixture", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtrate [label="Filtrate\n(Contains Product)"]; Solid [label="Solid Catalyst\n(e.g., AS-Bentonite)"]; Workup [label="Proceed to Product\nWork-up & Purification"]; Wash [label="Wash Catalyst\n(with appropriate solvent)"]; Dry [label="Dry Catalyst"]; Reuse [label="Reuse in\nNext Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Filter; Filter -> Filtrate [label=" Liquid"]; Filter -> Solid [label=" Solid"]; Filtrate -> Workup; Solid -> Wash; Wash -> Dry; Dry -> Reuse; } /dot Caption: Workflow for solid-supported catalyst recovery.

References

Application Notes and Protocols for the Quantification of 2-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methylbenzenesulfonic acid (p-Toluenesulfonic acid), a compound relevant in pharmaceutical development as a counter-ion and chemical intermediate. The following protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are designed to ensure accurate and reproducible quantification in various sample matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of this compound. The inherent polarity of the sulfonic acid group requires careful selection of the column and mobile phase to achieve adequate retention and peak shape.

Experimental Protocol: Reverse-Phase HPLC-UV

Objective: To quantify this compound in a drug substance.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Materials:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Water/Acetonitrile (90:10, v/v).

  • This compound reference standard.

  • Sample containing this compound.

  • HPLC grade water, acetonitrile, and phosphoric acid.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase components and degas them before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the reference standard and dissolving it in the diluent.

    • Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the drug substance and dissolve it in the diluent to achieve an expected this compound concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Use a flow rate of 1.0 mL/min.

    • Employ a gradient elution program as follows:

      • 0-5 min: 10% B

      • 5-15 min: 10% to 50% B

      • 15-20 min: 50% B

      • 20-22 min: 50% to 10% B

      • 22-30 min: 10% B (re-equilibration)

    • Set the UV detection wavelength to 220 nm.

    • Inject 10 µL of each standard and sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterValueReference
Retention Time ~ 8 - 12 min (typical)Adapted from[2][3]
Limit of Detection (LOD) 0.1 - 0.5 µg/mLAdapted from[4]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mLAdapted from[4]
Linearity Range 1 - 100 µg/mLAdapted from[4]
Correlation Coefficient (r²) > 0.999Adapted from[4]

Workflow Diagram for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standards filter_std Filter Standards prep_std->filter_std prep_sample Prepare Sample filter_sample Filter Sample prep_sample->filter_sample hplc HPLC System filter_std->hplc Inject filter_sample->hplc Inject detector UV Detector hplc->detector data Data Acquisition detector->data calibration Calibration Curve data->calibration quantification Quantification calibration->quantification report Report Results quantification->report

Caption: General workflow for the quantification of this compound by HPLC.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level quantification of this compound.

Experimental Protocol: UPLC-MS/MS

Objective: To quantify trace levels of this compound in a complex matrix.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • Electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Materials:

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Water/Acetonitrile (95:5, v/v).

  • This compound reference standard.

  • Sample containing this compound.

  • LC-MS grade water, acetonitrile, and formic acid.

Procedure:

  • Mobile Phase and Standard/Sample Preparation: Follow the same procedures as for HPLC, using LC-MS grade solvents and reagents.

  • UPLC Conditions:

    • Set the column temperature to 40 °C.

    • Use a flow rate of 0.4 mL/min.

    • Employ a gradient elution program:

      • 0-0.5 min: 2% B

      • 0.5-3.0 min: 2% to 98% B

      • 3.0-4.0 min: 98% B

      • 4.0-4.1 min: 98% to 2% B

      • 4.1-5.0 min: 2% B (re-equilibration)

    • Inject 2 µL of each standard and sample solution.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Source Temperature: 150 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (m/z): 171.0

      • Product Ion (m/z): 91.0 (quantifier), 107.0 (qualifier)

    • Collision Energy: Optimized for the specific instrument (typically 15-25 eV).

  • Data Analysis:

    • Construct a calibration curve using the peak area of the quantifier MRM transition.

    • Quantify this compound in the sample using the calibration curve.

Quantitative Data Summary (UPLC-MS/MS)
ParameterValueReference
Retention Time ~ 2.5 minAdapted from similar compounds
Limit of Detection (LOD) 0.01 - 0.1 ng/mLAdapted from[5][6]
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mLAdapted from[5][6]
Linearity Range 0.1 - 100 ng/mLAdapted from[5]
Correlation Coefficient (r²) > 0.995Adapted from[6]

Logical Diagram for UPLC-MS/MS Method Development

UPLCMS_Logic cluster_analyte Analyte Properties cluster_lc UPLC Optimization cluster_ms MS/MS Optimization cluster_validation Method Validation analyte This compound (Polar, Acidic) column Select Column (e.g., C18) analyte->column mobile_phase Optimize Mobile Phase (Acidic pH, Acetonitrile/Water) analyte->mobile_phase ionization Select Ionization Mode (ESI Negative) analyte->ionization gradient Develop Gradient column->gradient mobile_phase->gradient final_method Final Validated Method mrm Optimize MRM Transitions (Precursor -> Product Ions) ionization->mrm collision Optimize Collision Energy mrm->collision linearity Linearity & Range sensitivity LOD & LOQ accuracy Accuracy & Precision final_method->linearity final_method->sensitivity final_method->accuracy

Caption: Key steps in the development of a UPLC-MS/MS method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the highly polar and non-volatile this compound by GC-MS is challenging. Derivatization to a more volatile ester form is typically required.

Experimental Protocol: GC-MS (with Derivatization)

Objective: To quantify this compound in a sample after derivatization.

Instrumentation:

  • GC system with a mass selective detector (MSD).

  • Autosampler.

  • Data acquisition and processing software.

Materials:

  • Column: Capillary column suitable for the analysis of the derivatized analyte (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Derivatizing agent (e.g., Trimethylsilyldiazomethane (B103560) or Diazomethane for methylation).

  • Solvent for extraction and derivatization (e.g., Dichloromethane (B109758), Ethyl acetate).

  • This compound reference standard.

  • Sample containing this compound.

  • Anhydrous sodium sulfate.

Procedure:

  • Sample Preparation and Derivatization:

    • For aqueous samples, perform a liquid-liquid extraction into an organic solvent like dichloromethane at acidic pH.

    • For solid samples, dissolve in a suitable solvent and extract.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Add the derivatizing agent (e.g., a solution of trimethylsilyldiazomethane in diethyl ether) to the extract and the calibration standards. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature to form the methyl ester of this compound.

  • Standard Preparation: Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for the methyl ester of this compound (e.g., m/z 186, 171, 91).

  • Data Analysis:

    • Construct a calibration curve and quantify the derivatized this compound in the sample.

Quantitative Data Summary (GC-MS)
ParameterValueReference
Retention Time Dependent on derivative and columnAdapted from[7]
Limit of Detection (LOD) 0.1 - 1 µg/LAdapted from[7]
Limit of Quantification (LOQ) 0.5 - 5 µg/LAdapted from[7]
Linearity Range 1 - 100 µg/LAdapted from[7]
Correlation Coefficient (r²) > 0.995Adapted from[7]

Capillary Electrophoresis (CE)

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique suitable for charged species like this compound.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

Objective: To separate and quantify this compound.

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis or PDA detector.

  • Fused-silica capillary (e.g., 50 µm I.D., effective length 40 cm).

  • Data acquisition and processing software.

Materials:

  • Background Electrolyte (BGE): 25 mM sodium phosphate (B84403) buffer, pH 7.0.

  • Capillary rinsing solutions: 0.1 M Sodium hydroxide, water.

  • This compound reference standard.

  • Sample containing this compound.

Procedure:

  • Capillary Conditioning:

    • Rinse the new capillary sequentially with 1 M NaOH (30 min), water (15 min), and BGE (30 min).

    • Before each run, rinse the capillary with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).

  • Standard and Sample Preparation:

    • Prepare standards and samples in the BGE or a compatible low-ionic-strength buffer.

    • Filter all solutions through a 0.22 µm filter.

  • Electrophoretic Conditions:

    • Applied Voltage: 20 kV.

    • Capillary Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting peak area against concentration.

    • Quantify this compound in the sample.

Quantitative Data Summary (CZE)
ParameterValueReference
Migration Time 3 - 7 min (typical)Adapted from[8][9]
Limit of Detection (LOD) 0.5 - 2 µg/mLAdapted from general CE performance
Limit of Quantification (LOQ) 1.5 - 6 µg/mLAdapted from general CE performance
Linearity Range 5 - 200 µg/mLAdapted from general CE performance
Correlation Coefficient (r²) > 0.998Adapted from general CE performance

Experimental Workflow for Capillary Electrophoresis

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Analysis prep_bge Prepare BGE condition_capillary Condition Capillary prep_bge->condition_capillary prep_solutions Prepare Standards & Samples inject Inject Sample prep_solutions->inject condition_capillary->inject separate Apply Voltage (Separation) inject->separate detect UV Detection separate->detect electropherogram Generate Electropherogram detect->electropherogram quantify Quantify Peak Area electropherogram->quantify results Calculate Concentration quantify->results

Caption: A streamlined workflow for the analysis of this compound using Capillary Electrophoresis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methylbenzenesulfonic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.[1] - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as excessively high temperatures can promote side reactions.[1] - Optimize Reactant Ratio: A slight excess of the less expensive reactant, typically toluene (B28343), can help drive the reaction forward.[1]
Suboptimal Sulfonating Agent Concentration - Use Concentrated Sulfuric Acid or Oleum: The sulfonation reaction slows down significantly as the sulfuric acid concentration drops below 90%.[2] Using a more concentrated sulfonating agent can improve the reaction rate. - Control SO₃ Concentration: When using sulfur trioxide, its concentration is a key factor influencing toluene conversion.[3][4]
Reversibility of the Reaction - Remove Water: The sulfonation of toluene is a reversible reaction, and the presence of water can lead to hydrolysis of the product.[5] Removing water as it forms, for example, through azeotropic distillation with toluene, can shift the equilibrium towards the product.[2][5][6]
Poor Mixing - Ensure Efficient Agitation: In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure good contact between the reactants. Poor mixing can lead to localized overheating and side reactions.[7]

Issue 2: High Levels of Impurities and Byproducts

Potential Cause Recommended Solution
Formation of Isomers (p- and m-toluenesulfonic acid) - Control Reaction Temperature: The isomer distribution is highly dependent on the reaction temperature. For example, at 0°C, the reaction of toluene with concentrated sulfuric acid and sulfur trioxide yields a significant amount of the ortho-isomer (43%) alongside the para-isomer (53%).[8] Lower temperatures generally favor the formation of the ortho- and para-isomers over the meta-isomer.[3][4]
Formation of Diaryl Sulfones (e.g., 4,4'-dimethyldiphenyl sulfone) - Control Molar Ratio of SO₃: An excess of sulfur trioxide can lead to the formation of sulfones.[2] Precise control over the molar ratio of SO₃ to toluene is essential to minimize this side reaction.[2][3]
Di-sulfonation - Avoid Excess Sulfonating Agent: The formation of 2,4-toluenedisulfonic acid can occur if a large excess of the sulfonating agent is used or if the reaction temperature is too high.[7]
Residual Sulfuric Acid - Purification: The crude product can be purified to remove residual sulfuric acid. Methods include crystallization or washing with a solvent in which this compound has low solubility.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common method is the direct sulfonation of toluene using a strong sulfonating agent.[10] This is an electrophilic aromatic substitution reaction.[10] Commonly used sulfonating agents include:

  • Concentrated sulfuric acid (H₂SO₄)[8]

  • Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid[7]

  • Sulfur trioxide (SO₃) gas[2][3][4]

  • Chlorosulfonic acid (ClSO₃H)[11]

Q2: How can I control the isomer distribution to favor the formation of this compound (the ortho-isomer)?

A2: While the para-isomer is often the major product due to less steric hindrance, the formation of the ortho-isomer can be significant under certain conditions.[10] Temperature plays a crucial role. For instance, sulfonation of toluene at 0°C can yield up to 43% o-toluenesulfonic acid.[8]

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: Arylsulfonic acids are corrosive and can cause severe skin and eye damage.[10] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The sulfonating agents used are also highly corrosive and reactive.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][12] These methods can help determine when the reaction has reached completion and can also be used to analyze the purity of the product.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various reaction conditions on the yield and isomer distribution of toluenesulfonic acid, based on available literature.

ParameterConditionToluene Conversion (%)p-isomer (%)m-isomer (%)o-isomer (%)Notes
Temperature 0°C-53-43Using concentrated H₂SO₄ and SO₃.[8]
Temperature 10°C3588.240.97-Using 6% (v/v) gaseous SO₃.[3][4]
Temperature 28°C-96.540.33-Optimized condition in a microreactor system with gaseous SO₃.[3][4]
Reaction System Refluxing SO₂ solution-84.89.75.6Sulfonation with S-35 enriched SO₃.[13]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Sulfonation of Toluene with Concentrated Sulfuric Acid

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. If water removal is desired, a Dean-Stark trap or similar water separator can be included between the flask and the condenser.[5]

  • Reactants: Charge the round-bottom flask with toluene. An excess of toluene is often used to serve as both a reactant and a solvent.[6]

  • Addition of Sulfuric Acid: While stirring vigorously, slowly add concentrated sulfuric acid to the toluene. The addition should be done carefully to control the exothermic reaction.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 100-120°C) and maintain it under reflux for a specified period (e.g., 2-4 hours).[5] If a water separator is used, monitor the collection of water.[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of cold water or onto ice to precipitate the toluenesulfonic acid.

  • Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by washing with a solvent that removes impurities. For example, washing with ethyl acetate (B1210297) can help remove residual sulfates.[9]

Diagrams

experimental_workflow start Start setup Assemble Reflux Apparatus start->setup reactants Charge Toluene to Flask setup->reactants addition Slowly Add Sulfuric Acid reactants->addition reaction Heat and Reflux addition->reaction workup Cool and Precipitate reaction->workup isolation Filter Crude Product workup->isolation purification Recrystallize or Wash isolation->purification end End purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield issue Low Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction suboptimal_conc Suboptimal Sulfonating Agent Concentration issue->suboptimal_conc reversibility Reaction Reversibility issue->reversibility poor_mixing Poor Mixing issue->poor_mixing solution1 Extend Time / Increase Temp / Optimize Ratio incomplete_reaction->solution1 solution2 Use Concentrated Agent / Control SO3 Conc. suboptimal_conc->solution2 solution3 Remove Water (Azeotropic Distillation) reversibility->solution3 solution4 Ensure Efficient Agitation poor_mixing->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Side reactions and byproducts in the sulfonation of toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the sulfonation of toluene (B28343).

Troubleshooting Guide

Problem 1: Low Yield of Monosulfonated Toluene

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.[1] - Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature can improve the rate. However, be aware that higher temperatures may also promote side reactions.[1] - Use Excess Sulfonating Agent: Employing a slight excess of the sulfonating agent (e.g., chlorosulfonic acid) can help drive the reaction towards completion.[1]
Reversibility of Sulfonation - Remove Water: The sulfonation of toluene is a reversible reaction.[2][3] The presence of water can shift the equilibrium back to the reactants. If using sulfuric acid, consider removing the water formed during the reaction, for instance, by azeotropic distillation with toluene.[2]
Losses During Workup - Optimize Extraction: Ensure the pH of the aqueous phase is appropriate during extraction to minimize the solubility of the sulfonic acid product. - Recrystallization Solvent: Carefully select the recrystallization solvent to maximize the recovery of the desired product while removing impurities.

Problem 2: High Levels of Di-sulfonated Byproducts

Possible Cause Troubleshooting Steps
High Concentration of Sulfonating Agent - Control Stoichiometry: Use a controlled molar ratio of the sulfonating agent to toluene. A large excess of the sulfonating agent can favor di-sulfonation.[4] - Slow Addition: Add the sulfonating agent dropwise to the toluene solution to maintain a low instantaneous concentration.
High Reaction Temperature - Lower Reaction Temperature: Higher temperatures can provide the activation energy needed for the second sulfonation. Conducting the reaction at a lower temperature can increase selectivity for the mono-sulfonated product.[1]
Prolonged Reaction Time - Monitor Conversion: Once the desired level of mono-sulfonation is achieved, quench the reaction to prevent further substitution. Over-extending the reaction time can lead to the formation of di-sulfonated products.[5]

Problem 3: Formation of 4,4'-Dimethyl-diphenyl-sulfone

Possible Cause Troubleshooting Steps
Reaction Conditions Favoring Sulfone Formation - Control Temperature: Sulfone formation is often favored at higher temperatures. Maintaining a lower reaction temperature can minimize this side reaction.[6][7] - Limit Toluene Conversion: Studies have shown that sulfone formation increases with higher toluene conversion. Limiting the conversion to around 35% can suppress the formation of 4,4′-dimethyl-diphenyl-sulfone.[7][8]
Absence of Inhibitors - Introduce Sulfone as an Inhibitor: The addition of a small amount of 4,4′-dimethyl-diphenyl-sulfone at the beginning of the reaction can act as a self-inhibitor, preventing further formation of this byproduct.[6][7][8] An addition of 3.3% sulfone based on the mass of toluene has been shown to be effective.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions and byproducts in the sulfonation of toluene?

A1: The main side reactions and byproducts encountered during the sulfonation of toluene are:

  • Di-sulfonation: The introduction of a second sulfonic acid group onto the toluene ring, primarily forming toluene-2,4-disulfonic acid. This is more prevalent with high concentrations of the sulfonating agent and at higher temperatures.[4][5]

  • Sulfone Formation: The reaction of two molecules of toluene with the sulfonating agent to form 4,4′-dimethyl-diphenyl-sulfone.[6][8]

  • Isomer Formation: Besides the desired para-toluenesulfonic acid, ortho- and meta-toluenesulfonic acids are also formed. The ratio of these isomers is highly dependent on the reaction conditions.[5][9]

Q2: How can I control the isomer distribution (ortho/para/meta ratio)?

A2: The isomer distribution is influenced by several factors:

  • Temperature: Lower temperatures generally favor the formation of the para isomer due to steric hindrance at the ortho position.[1][9] At 0 °C, the reaction can yield a high percentage of p-toluenesulfonic acid, while at 100 °C, the thermodynamically more stable m-toluenesulfonic acid may increase.[10]

  • Sulfonating Agent and Acid Concentration: The nature of the sulfonating species affects the isomer ratio. For instance, the ratio of o- to p-toluenesulfonic acid changes significantly with varying concentrations of sulfuric acid.[5]

  • Reaction Medium: The use of a microreactor has been shown to achieve high selectivity for p-toluenesulfonic acid (up to 96.54%) under optimized conditions.[7][8]

Q3: What is the role of adding sulfone to the reaction mixture?

A3: Adding a small amount of 4,4′-dimethyl-diphenyl-sulfone at the start of the reaction acts as a self-inhibitor.[6][7][8] This technique can prevent the further formation of the sulfone byproduct during the sulfonation process.[7][8]

Q4: Is the sulfonation of toluene reversible? How can this be used to my advantage?

A4: Yes, the sulfonation of aromatic compounds is a reversible reaction.[2][3] This reversibility can be exploited in several ways:

  • Driving the Reaction Forward: By removing the water produced during the reaction (e.g., through azeotropic distillation), the equilibrium can be shifted towards the formation of the sulfonic acid product.[2][11]

  • Purification: The reversibility allows for the removal of the sulfonic acid group. This can be useful in purification strategies or when the sulfonic acid group is used as a temporary blocking group to direct other substitutions to specific positions on the aromatic ring.[3][10] Desulfonation is typically achieved by heating the sulfonic acid in dilute aqueous acid.[3]

Quantitative Data

Table 1: Effect of Reaction Temperature on Isomer Distribution in Toluene Sulfonation

Temperature (°C)o-Toluenesulfonic Acid (%)m-Toluenesulfonic Acid (%)p-Toluenesulfonic Acid (%)
043453
10013879

Source: Data adapted from various sulfonation experiments.[10]

Table 2: Optimized Conditions for High Para-Selectivity in a Microreactor

ParameterValue
Reaction Temperature28°C
Liquid Hourly Space Velocity (LHSV)13000 h⁻¹
Selectivity for p-toluenesulfonic acid96.54%
Selectivity for m-toluenesulfonic acid0.33%

Source: Optimized conditions for the sulfonation of toluene with SO₃ in a microreactor system.[7][8]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonation of Toluene with Concentrated Sulfuric Acid

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • Reagents: To the flask, add toluene and concentrated sulfuric acid. A typical molar ratio is a slight excess of toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[12] The toluene will separate and return to the reaction flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap, which typically takes several hours.[12]

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully add water to the mixture to form the monohydrate of p-toluenesulfonic acid, which will precipitate.[12] c. Filter the solid product.

  • Purification: The crude product can be purified by recrystallization from water to remove unreacted starting materials and side products.[12]

Protocol 2: Inhibition of Sulfone Formation

  • Initial Charge: To the reaction vessel, add toluene and 3.3% (by mass of toluene) of 4,4′-dimethyl-diphenyl-sulfone.[7][8]

  • Reaction Conditions: Cool the mixture to 10°C.

  • Sulfonation: Introduce gaseous sulfur trioxide (e.g., a 6% volume fraction in a carrier gas) as the sulfonating agent.

  • Control Conversion: Monitor the reaction and stop it when the toluene conversion reaches approximately 35% to minimize sulfone formation.[7][8]

  • Workup and Analysis: Proceed with the standard workup procedure and analyze the product mixture for isomer distribution and sulfone content.

Visualizations

Sulfonation_Pathway Toluene Toluene Wheland_Intermediate Wheland Intermediate Toluene->Wheland_Intermediate + SO3 Sulfone 4,4'-Dimethyl-diphenyl-sulfone Toluene->Sulfone + Toluene + SO3 (Side Reaction) SO3 SO3 / H2SO4 SO3->Wheland_Intermediate PTSA p-Toluenesulfonic Acid Wheland_Intermediate->PTSA Major Product OTSA o-Toluenesulfonic Acid Wheland_Intermediate->OTSA MTSA m-Toluenesulfonic Acid Wheland_Intermediate->MTSA Disulfonic_Acid Toluene-2,4-disulfonic Acid PTSA->Disulfonic_Acid + SO3 (Side Reaction)

Caption: Main reaction and side reaction pathways in the sulfonation of toluene.

Troubleshooting_Workflow Start Start Sulfonation Experiment Analysis Analyze Product Mixture (TLC, HPLC, NMR) Start->Analysis Check_Yield Is Yield Acceptable? Analysis->Check_Yield Check_Byproducts Are Byproduct Levels Acceptable? Check_Yield->Check_Byproducts Yes Troubleshoot_Yield Troubleshoot Low Yield - Extend reaction time - Increase temperature cautiously - Use excess sulfonating agent Check_Yield->Troubleshoot_Yield No End Experiment Successful Check_Byproducts->End Yes Troubleshoot_Byproducts Troubleshoot High Byproducts - Lower temperature - Control stoichiometry - Add inhibitor (for sulfone) Check_Byproducts->Troubleshoot_Byproducts No Troubleshoot_Yield->Start Retry Experiment Troubleshoot_Byproducts->Start Retry Experiment

Caption: A logical workflow for troubleshooting common issues in toluene sulfonation.

References

Technical Support Center: Optimization of 2-Methylbenzenesulfonic Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylbenzenesulfonic acid (o-toluenesulfonic acid) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a catalyst?

A1: this compound (also known as o-toluenesulfonic acid or o-TsOH) is a strong organic acid. It is widely used as a catalyst in various organic syntheses, particularly in reactions such as esterification, transesterification, and etherification due to its strong acidic properties. It serves as a solid, non-corrosive, and easy-to-handle alternative to mineral acids like sulfuric acid.

Q2: What are the key differences between this compound and its isomer, p-Toluenesulfonic acid (p-TSA)?

A2: Both this compound and p-toluenesulfonic acid (p-TSA) are strong organic acids with similar catalytic activities. The primary difference lies in the position of the methyl group on the benzene (B151609) ring. This can lead to slight differences in solubility and steric hindrance. For instance, p-TSA is typically less soluble than the ortho- and meta-isomers in aqueous solutions. In many applications, they can be used interchangeably, but optimization may be required for specific substrates.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is a corrosive compound that can cause severe skin and eye damage. It is imperative to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood. In case of spills, they should be neutralized promptly with a weak base like sodium bicarbonate solution.

Q4: How should this compound be stored?

A4: The catalyst should be stored in a tightly closed container in a cool, dry place. It is hygroscopic, meaning it absorbs moisture from the air, which can affect its catalytic activity. It is incompatible with strong bases, strong oxidizing agents, and metals.

Troubleshooting Guide

This guide addresses common problems encountered during reactions catalyzed by this compound.

Q1: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?

A1:

  • Insufficient Catalyst Loading: The catalyst concentration may be too low. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%).

  • Low Reaction Temperature: Many acid-catalyzed reactions require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, while monitoring for potential side product formation.

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities or moisture. Ensure all reagents and solvents are pure and dry. Using freshly opened or properly stored catalyst is recommended.

  • Poor Solubility: The catalyst or reactants may not be sufficiently soluble in the chosen solvent. Screen different solvents to find one that provides better solubility for all components.

Q2: I am observing a low yield of my desired product. How can I improve it?

A2:

  • Equilibrium Limitation: Reactions like esterification are often reversible. To drive the equilibrium towards the product side, consider removing a byproduct (e.g., removing water using a Dean-Stark apparatus).

  • Sub-optimal Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and solvent. Refer to the data table below for guidance on the influence of these parameters.

  • Side Reactions: Undesired side reactions may be consuming your starting material or product. Analyze the crude reaction mixture to identify byproducts. Adjusting the temperature or catalyst loading may help minimize these.

  • Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons, reducing its effectiveness. Ensure high purity of all components.

Q3: My reaction is producing significant amounts of side products. What can I do?

A3:

  • Temperature is too high: Excessive heat can lead to decomposition or unwanted side reactions like charring or polymerization. Try running the reaction at a lower temperature for a longer duration.

  • Excessive Catalyst: High catalyst loading can sometimes promote side reactions. Reduce the amount of this compound to the minimum required for an efficient conversion.

  • Solvent Effects: The solvent can influence the reaction pathway. Experiment with solvents of different polarities to see if side product formation can be suppressed.

Q4: The catalyst seems to have lost activity upon reuse. What is happening and can it be regenerated?

A4:

  • Catalyst Deactivation: The loss of activity is likely due to deactivation. Common mechanisms include fouling, where the catalyst surface is blocked by coke or polymeric residues, and poisoning by impurities.

  • Regeneration: For deactivation caused by fouling, washing the catalyst with an appropriate solvent might restore some activity. In some cases, a high-temperature calcination can burn off carbonaceous deposits, but this may not be suitable for organic sulfonic acids. For deactivation by ion exchange, treatment with a strong Brønsted acid can regenerate the catalyst by restoring the protons. However, complete regeneration may not always be possible.

Optimization of Reaction Parameters

Optimizing reaction conditions is crucial for achieving high yields and purity. The following table summarizes the general effects of key parameters on reactions catalyzed by this compound.

ParameterGeneral Effect on Reaction RateGeneral Effect on SelectivityOptimization Strategy
Catalyst Loading Increases with higher loadingMay decrease at very high loadings due to side reactionsStart with 1-5 mol% and increase incrementally. Find the lowest effective loading to minimize cost and side reactions.
Temperature Increases with temperature (up to a point)Often decreases at very high temperaturesScreen a range of temperatures (e.g., room temp. to reflux). An optimal temperature will balance reaction rate and selectivity.
Solvent Dependent on polarity and solubility of reactantsCan have a significant impact; polar solvents may stabilize charged intermediatesScreen a variety of solvents (e.g., toluene, dichloromethane, acetonitrile, or solvent-free conditions).
Reaction Time Product yield increases over time until equilibrium or completionLonger times can lead to product degradation or side reactionsMonitor the reaction progress over time (e.g., by TLC or GC/LC) to determine the optimal endpoint.
Water Removal For equilibrium-limited reactions (e.g., esterification), removal increases product yieldGenerally improves selectivity towards the desired condensation productUse a Dean-Stark apparatus, molecular sieves, or conduct the reaction under vacuum if appropriate.

Experimental Protocols

General Protocol for Esterification of a Carboxylic Acid

This protocol provides a general methodology for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 - 3.0 eq, can also be used as solvent)

  • This compound (0.02 - 0.10 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Dean-Stark apparatus and condenser

  • Round-bottom flask and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid, the alcohol, and the solvent.

  • Add this compound (2-10 mol%) to the mixture.

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or NMR spectroscopy of aliquots).

  • Once the reaction is complete (typically when water formation ceases or the starting material is consumed), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography as required.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed (e.g., Low Yield, Slow Reaction) check_reagents Step 1: Scrutinize Reagents & Catalyst start->check_reagents sub_reagents1 Purity of Starting Materials? check_reagents->sub_reagents1 check_conditions Step 2: Evaluate Reaction Conditions sub_conditions1 Temperature Optimal? check_conditions->sub_conditions1 check_setup Step 3: Verify Experimental Setup sub_setup1 Inert Atmosphere? (If required) check_setup->sub_setup1 resolution Resolution: Optimized Reaction sub_reagents1->check_reagents [No] Purify/Re-characterize sub_reagents2 Catalyst Activity? (Fresh? Dry?) sub_reagents1->sub_reagents2 [Yes] sub_reagents2->check_reagents [No] Use Fresh Catalyst sub_reagents3 Solvent Quality? (Anhydrous?) sub_reagents2->sub_reagents3 [Yes] sub_reagents3->check_reagents [No] Use Dry Solvent sub_reagents3->check_conditions [Yes] sub_conditions1->check_conditions [No] Adjust Temperature sub_conditions2 Catalyst Loading Correct? sub_conditions1->sub_conditions2 [Yes] sub_conditions2->check_conditions [No] Adjust Loading sub_conditions3 Reaction Time Sufficient? sub_conditions2->sub_conditions3 [Yes] sub_conditions3->check_conditions [No] Adjust Time sub_conditions3->check_setup [Yes] sub_setup1->check_setup [No] Check for Leaks sub_setup2 Effective Water Removal? (For condensations) sub_setup1->sub_setup2 [Yes] sub_setup2->check_setup [No] Check Dean-Stark sub_setup2->resolution [Yes] CatalyticCycle catalyst Catalyst o-TsOH (H-A) protonated_carbonyl Protonated Carbonyl (Activated) catalyst:ne->protonated_carbonyl:w + RCOOH tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl:e->tetrahedral_intermediate:n + R'OH protonated_ester Protonated Ester tetrahedral_intermediate:s->protonated_ester:e - H2O protonated_ester:w->catalyst:se - RCOOR' protonated_ester->catalyst Catalyst Regeneration reactants RCOOH + R'OH products RCOOR' + H2O

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically during the analysis of sulfonic acids. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve symmetrical peaks and robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I measure it?

A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a tail extending from the highest point of the peak towards the end of the chromatogram.[1] In an ideal scenario, chromatographic peaks should be symmetrical, resembling a Gaussian distribution.[2] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value exceeding 1.2 is generally indicative of significant tailing.[1] This asymmetry can negatively affect the accuracy of peak integration and, consequently, the quantification of the analyte.[1]

Q2: Why are sulfonic acids particularly susceptible to peak tailing in reversed-phase HPLC?

A2: Sulfonic acids are strong acids, meaning they are typically ionized and exist as anions over a broad pH range. When using standard silica-based reversed-phase columns (like C18), these anionic sulfonic acids can engage in secondary electrostatic interactions with any positively charged sites on the stationary phase.[1] These sites often include residual silanol (B1196071) groups that have not been fully end-capped or trace metal impurities within the silica (B1680970) matrix.[1] This secondary retention mechanism, alongside the primary hydrophobic interaction, is a common cause of peak tailing.[1]

Q3: How does the mobile phase pH impact the peak shape of sulfonic acids?

A3: The pH of the mobile phase is a crucial parameter in controlling peak shape. While sulfonic acids themselves remain ionized, adjusting the pH can modify the ionization state of the stationary phase.[1] At a low pH (typically between 2 and 3), the residual silanol groups on the silica surface (which have a pKa of approximately 3.5) become protonated.[1] This protonation neutralizes their charge, thereby minimizing the secondary electrostatic interactions with the anionic sulfonic acid analytes and leading to more symmetrical peaks.[1]

Q4: What is the function of an ion-pairing reagent in the analysis of sulfonic acids?

A4: Ion-pairing reagents are additives to the mobile phase that contain both an ionic group and a hydrophobic part.[3] For the analysis of anionic analytes like sulfonic acids, a cationic ion-pairing reagent (e.g., tetrabutylammonium) is used. This reagent pairs with the sulfonic acid anion, forming a neutral complex. This neutral pair has a greater affinity for the non-polar stationary phase, leading to increased retention and often improved peak shape by masking the secondary interactions.[3]

Q5: Can the choice of HPLC column prevent peak tailing for sulfonic acids?

A5: Yes, column selection is critical. While traditional C18 columns can be used with optimized mobile phases, specialized columns can offer better performance. Consider the following options:

  • High-Purity, End-capped Silica Columns: These columns have a lower concentration of residual silanol groups, reducing the potential for secondary interactions.

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities, which can provide better retention and peak shape for ionic compounds like sulfonic acids.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For very polar sulfonic acids that have poor retention on reversed-phase columns, HILIC can be a suitable alternative.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a logical workflow to identify and resolve the cause of peak tailing in your sulfonic acid analysis.

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Column Evaluation cluster_4 Resolution Start Observe Peak Tailing (Tf > 1.2) Check_System Check for System Issues: - Leaks - Extra-column volume - Blockages Start->Check_System Check_Sample Check Sample: - Overload? - Solvent mismatch? Check_System->Check_Sample System OK Resolved Peak Tailing Resolved Check_System->Resolved Issue Fixed Optimize_MP Optimize Mobile Phase: - Lower pH (2-3) - Increase buffer strength Check_Sample->Optimize_MP Sample OK Check_Sample->Resolved Issue Fixed Add_IPR Add Ion-Pairing Reagent (e.g., Tetrabutylammonium) Optimize_MP->Add_IPR Tailing persists Optimize_MP->Resolved Issue Fixed Evaluate_Column Evaluate Column: - Flush/regenerate - Check for voids Add_IPR->Evaluate_Column Tailing persists Add_IPR->Resolved Issue Fixed Change_Column Change Column Type: - High-purity silica - Mixed-mode - HILIC Evaluate_Column->Change_Column Column OK, tailing persists Evaluate_Column->Resolved Issue Fixed Change_Column->Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.

Guide 2: Understanding the Mechanism of Secondary Interactions

Peak tailing for sulfonic acids on silica-based columns is often due to secondary interactions with residual silanol groups.

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silanol [Si-OH] Protonated Silanol (Neutral) Ionized_Silanol [Si-O⁻] Ionized Silanol (Negative Charge) Sulfonic_Acid R-SO₃⁻ Sulfonic Acid Anion Sulfonic_Acid->Silanol No Strong Interaction (Symmetrical Peak) Sulfonic_Acid->Ionized_Silanol Electrostatic Attraction (Causes Peak Tailing)

Caption: The interaction between sulfonic acid anions and ionized silanol groups.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of Benzenesulfonic Acid

This table illustrates the typical effect of lowering the mobile phase pH on the peak shape of a sulfonic acid.

Mobile Phase pHTailing Factor (Tf)Peak Shape
6.02.1Severe Tailing
4.51.8Significant Tailing
3.01.3Minor Tailing
2.51.1Symmetrical

Note: Data is illustrative, based on general chromatographic principles for sulfonic acids.

Table 2: Influence of Cationic Ion-Pairing Reagent on Retention and Peak Shape

This table shows the effect of adding an ion-pairing reagent to the mobile phase for the analysis of a sulfonic acid.

Ion-Pairing Reagent (Tetrabutylammonium Phosphate) ConcentrationRetention Time (min)Tailing Factor (Tf)
0 mM2.51.9
5 mM4.21.4
10 mM5.81.1
20 mM7.11.0

Note: Data is illustrative, based on the expected performance of ion-pairing chromatography.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To improve the peak shape of a sulfonic acid by adjusting the mobile phase pH.

Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Temperature: 30 °C

    • Detection: UV at 220 nm

  • pH Adjustment:

    • Prepare a series of aqueous mobile phase components with varying pH values (e.g., pH 6.0, 4.5, 3.0, 2.5) using appropriate buffers (e.g., phosphate (B84403) or acetate (B1210297) for higher pH, formic or phosphoric acid for lower pH).

    • Ensure the chosen buffer is soluble in the mobile phase mixture.

  • Analysis:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject the sulfonic acid standard and record the chromatogram.

    • Sequentially switch to mobile phases with decreasing pH, allowing for adequate equilibration time between each change.

    • Inject the standard and record the chromatogram for each pH value.

  • Evaluation:

    • Calculate the Tailing Factor for the sulfonic acid peak at each pH level.

    • Select the pH that provides a Tailing Factor closest to 1.0.

Protocol 2: Application of an Ion-Pairing Reagent

Objective: To enhance retention and improve the peak shape of a sulfonic acid using an ion-pairing reagent.

Methodology:

  • Reagent Preparation:

  • Mobile Phase Preparation:

    • Prepare the aqueous component of the mobile phase (e.g., water with a suitable buffer at a constant pH) containing different concentrations of the ion-pairing reagent (e.g., 0, 5, 10, 20 mM).

  • Analysis:

    • Install a dedicated column for ion-pairing chromatography to avoid contamination of other columns.

    • Equilibrate the column with the mobile phase containing the lowest concentration of the ion-pairing reagent for an extended period (can be several hours) to ensure the column is fully saturated.

    • Inject the sulfonic acid standard and record the chromatogram.

    • Incrementally increase the concentration of the ion-pairing reagent in the mobile phase, allowing for re-equilibration at each step.

    • Inject the standard at each concentration and record the chromatogram.

  • Evaluation:

    • Compare the retention time and Tailing Factor of the sulfonic acid peak at each concentration of the ion-pairing reagent.

    • Determine the optimal concentration that provides both adequate retention and a symmetrical peak shape.

References

Technical Support Center: Safe Disposal and Waste Treatment of 2-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe disposal and waste treatment of 2-Methylbenzenesulfonic acid (o-toluenesulfonic acid).

1. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It may also cause respiratory irritation.[6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[3][4][5]

Q2: What are the approved methods for the disposal of this compound waste?

A2: The two primary recommended methods for the disposal of this compound waste are neutralization and incineration. Neutralization is suitable for aqueous solutions of the acid, rendering it non-corrosive for subsequent disposal.[7][8][9] Incineration is an effective method for the complete destruction of the organic compound, particularly for larger quantities or when mixed with other combustible waste.[10][11]

Q3: Can I dispose of small amounts of this compound down the drain?

A3: No, you should not dispose of untreated this compound down the drain, regardless of the quantity. It is a strong acid and can cause damage to plumbing and aquatic ecosystems.[12] The neutralized solution, with a pH between 6 and 9, can typically be discharged to the sanitary sewer, followed by a large volume of water, but always in accordance with local regulations.[13]

Q4: What are the environmental risks associated with this compound?

A4: Aromatic sulfonic acids can be persistent in the environment and may not be readily biodegradable.[14][15] Their release into waterways can lower the pH, harming aquatic life.[13] Proper disposal is essential to mitigate these environmental risks.

Q5: How should I store waste containing this compound before disposal?

A5: Waste containing this compound should be stored in a clearly labeled, sealed, and compatible container.[2] The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

2. Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 88-20-0[6][16][17][18][19][20][21]
Molecular Formula C₇H₈O₃S[16][18][20][21]
Molecular Weight 172.20 g/mol [16][17][18][20]
Appearance Colorless to light yellow liquid or solid[22][23]
Solubility in Water Soluble[11][23]
pKa -0.43 ± 0.50 (Predicted)[22]

3. Experimental Protocols

Protocol 1: Neutralization of Aqueous this compound Waste

This protocol outlines the steps for neutralizing waste containing this compound.

Materials:

  • Waste solution of this compound

  • Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Ice bath

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Large beaker

Procedure:

  • Preparation: Work in a fume hood. Place the beaker containing the this compound waste solution in an ice bath on a stir plate to manage heat generation, as the neutralization reaction is exothermic. Begin stirring the solution.

  • Dilution: If the acid is concentrated, slowly add it to a large volume of cold water to dilute it before neutralization.

  • Slow Addition of Base: Slowly add the neutralizing agent (e.g., 1 M NaOH) dropwise to the stirring acidic solution.[7]

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper.[7][9]

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 9.0.[13]

  • Disposal: Once the pH is stable within the neutral range, the solution can be disposed of down the sanitary sewer with a copious amount of water, in accordance with local regulations.[13]

Calculation for Neutralization:

To estimate the amount of base required for neutralization, you can use the following formula: MₐVₐnₐ = MₑVₑnₑ[24]

Where:

  • Mₐ = Molarity of the acid

  • Vₐ = Volume of the acid

  • nₐ = number of ionizable protons per acid molecule (for this compound, nₐ = 1)

  • Mₑ = Molarity of the base

  • Vₑ = Volume of the base

  • nₑ = number of hydroxide ions per base molecule (for NaOH, nₑ = 1; for Ca(OH)₂, nₑ = 2)

4. Troubleshooting Guide

IssuePossible CauseSolution
pH of the solution does not stabilize in the neutral range. The solution may be buffered, or the concentration of the acid/base is not accurately known.Continue to add the neutralizing agent slowly while monitoring the pH. If a large volume of neutralizing agent is required, consider that the initial concentration of the waste may be higher than anticipated.
A precipitate forms during neutralization. The salt formed from the neutralization of the sulfonic acid with certain bases (e.g., calcium hydroxide) may have low solubility.If a precipitate forms, it should be collected by filtration. The solid waste should be disposed of as hazardous waste, and the pH of the remaining liquid should be checked again before disposal.
The solution becomes excessively hot. The neutralization reaction is highly exothermic, and the base is being added too quickly.Immediately stop adding the base and allow the solution to cool. Ensure the ice bath is effectively cooling the reaction vessel. Resume adding the base at a much slower rate once the temperature has decreased.
The neutralized solution's pH drifts over time. Incomplete mixing or slow reaction kinetics.Stir the solution for a longer period to ensure the reaction is complete. Re-check the pH before disposal.

5. Mandatory Visualizations

WasteDisposalWorkflow start Start: 2-Methylbenzenesulfonic Acid Waste Generated decision1 Is the waste a dilute aqueous solution? start->decision1 neutralize Neutralize with a suitable base (e.g., NaOH, Na2CO3) to pH 6-9 decision1->neutralize Yes incineration Arrange for disposal via hazardous waste incineration decision1->incineration No (e.g., concentrated, non-aqueous, or mixed waste) check_precipitate Does a precipitate form? neutralize->check_precipitate filter Filter the precipitate check_precipitate->filter Yes liquid_disposal Dispose of neutralized liquid down the sanitary sewer (check local regulations) check_precipitate->liquid_disposal No solid_waste Dispose of solid as hazardous waste filter->solid_waste filter->liquid_disposal end End of Disposal Process solid_waste->end liquid_disposal->end incineration->end

Caption: Waste disposal decision workflow for this compound.

NeutralizationProcess cluster_setup Setup cluster_neutralization Neutralization cluster_completion Completion A Place acidic waste in beaker B Place beaker in ice bath A->B C Begin stirring B->C D Slowly add base (e.g., 1M NaOH) C->D E Monitor pH D->E F Is pH between 6.0 and 9.0? E->F F->D No G Dispose of neutralized solution per regulations F->G Yes

References

Technical Support Center: Separation of Ortho- and Para-Toluenedulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of ortho- and para-toluenesulfonic acid isomers. The similar physicochemical properties of these isomers make their separation a significant challenge in synthetic chemistry and industrial processes.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of ortho- and para-toluenesulfonic acid isomers so difficult?

The primary challenge lies in the subtle structural differences between the ortho- and para-isomers. They share the same chemical formula and molecular weight, leading to very similar physical properties such as polarity, boiling points, and solubility in common solvents. This makes conventional separation techniques like simple distillation or crystallization less effective.

Q2: What are the key differences in physical properties between ortho- and para-toluenesulfonic acid that can be exploited for separation?

While the properties are similar, minor differences can be leveraged:

  • Melting Point: The melting points of the isomers differ, which is a critical factor for fractional crystallization.

  • Solubility: Although both are soluble in polar solvents, their solubility profiles can vary with the solvent and temperature. This difference is the basis for separation by fractional crystallization. p-Toluenesulfonic acid is soluble in water, alcohols, and ethers.[1][2] It is slightly soluble in hot benzene (B151609) but insoluble in benzene and toluene (B28343) at room temperature.[2][3]

  • Molecular Shape and Size: The different spatial arrangements of the functional groups can be exploited by techniques like membrane separation or chromatography with shape-selective stationary phases.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the separation of toluenesulfonic acid isomers using various techniques.

Fractional Crystallization

Fractional crystallization is a widely used method for separating these isomers, relying on their different solubilities in a particular solvent at varying temperatures.

Q3: My fractional crystallization is not yielding a pure product. What are the common causes and solutions?

A3: Low purity after crystallization is a frequent issue. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Co-crystallization of Isomers The isomers may crystallize together, especially if the solution is supersaturated or cooled too quickly. Solution: Slow down the cooling rate to allow for selective crystallization of the less soluble isomer. Seeding the solution with pure crystals of the desired isomer can also promote selective crystallization.
Formation of a Eutectic Mixture Ortho- and para-toluenesulfonic acid can form a eutectic mixture, which is a composition that solidifies at a lower temperature than any other composition and from which the components cannot be separated by further crystallization. Solution: Analyze the composition of your mother liquor. If it has reached the eutectic point, further cooling will not improve separation. Consider a different solvent to alter the eutectic composition or switch to an alternative separation technique like chromatography.
Solvent Choice The chosen solvent may not provide a significant enough difference in solubility between the isomers at the crystallization temperature. Solution: Experiment with different solvents or solvent mixtures. The ideal solvent will have a large difference in solubility for the two isomers over the working temperature range.
Impurities in the Starting Material The presence of other impurities can interfere with the crystallization process. Solution: Purify the initial mixture as much as possible before attempting fractional crystallization. Common impurities in industrially produced p-toluenesulfonic acid include benzenesulfonic acid and sulfuric acid.[2][4]

Experimental Protocol: Fractional Crystallization of p-Toluenesulfonic Acid

This protocol outlines a general procedure for the separation of p-toluenesulfonic acid from a mixture containing the ortho-isomer.

  • Dissolution: Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent (e.g., concentrated aqueous solution, toluene). The goal is to create a saturated solution at an elevated temperature.

  • Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble p-toluenesulfonic acid. The cooling rate should be controlled to prevent the entrapment of the ortho-isomer in the crystal lattice.

  • Seeding (Optional): If pure p-toluenesulfonic acid crystals are available, add a small seed crystal to the solution as it cools to induce crystallization of the desired isomer.

  • Isolation: Once crystallization is complete, separate the crystals from the mother liquor by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the ortho-isomer.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor using a suitable analytical technique, such as HPLC or GC, to assess the efficiency of the separation.

Workflow for Fractional Crystallization

Fractional_Crystallization cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Purification cluster_3 Analysis start Isomeric Mixture dissolve Dissolve in Hot Solvent start->dissolve cool Slow Cooling dissolve->cool seed Seeding (Optional) cool->seed filter Filtration seed->filter wash Wash with Cold Solvent filter->wash analyze_mother_liquor Analyze Mother Liquor filter->analyze_mother_liquor dry Drying wash->dry analyze_crystals Analyze Crystals (Purity) dry->analyze_crystals end Pure p-TSA analyze_crystals->end

Caption: A general workflow for the separation of p-toluenesulfonic acid via fractional crystallization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique for separating isomers with high resolution.

Q4: I am getting poor peak resolution between the ortho and para isomers in my HPLC chromatogram. How can I improve it?

A4: Poor peak resolution is a common challenge in the HPLC separation of isomers. Here are some strategies to improve it:

Parameter to Optimize Troubleshooting Steps
Mobile Phase Composition The polarity of the mobile phase is a critical factor. If the peaks are eluting too close together, you may need to adjust the solvent strength to increase the retention time and allow for better separation. Solution: For reversed-phase HPLC, try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase. You can also experiment with different organic modifiers, as they can offer different selectivities.
Stationary Phase A standard C18 column may not provide sufficient selectivity for these isomers. Solution: Consider using a column with a different stationary phase that can offer alternative separation mechanisms. A phenyl-based column can provide π-π interactions, which may enhance the separation of aromatic isomers. Mixed-mode columns that combine reversed-phase and ion-exchange functionalities can also be effective.
Column Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influences peak shape and resolution. Solution: Experiment with different column temperatures. In some cases, increasing the temperature can improve efficiency and resolution, while in others, a lower temperature may be beneficial.
Flow Rate A lower flow rate generally allows for more interactions between the analytes and the stationary phase, which can lead to better resolution, albeit with longer run times. Solution: Try reducing the flow rate to see if it improves the separation.

Experimental Protocol: HPLC Separation of Toluenesulfonic Acid Isomers

This protocol provides a starting point for developing an HPLC method for the analysis of ortho- and para-toluenesulfonic acid.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic solvent over the course of the run. A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., around 220-230 nm).

  • Injection Volume: 10-20 µL of a sample dissolved in the mobile phase.

  • Optimization: Based on the initial results, adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation of the two isomers.

Logical Relationship for HPLC Method Development

HPLC_Optimization cluster_0 Primary Adjustments cluster_1 Secondary Adjustments start Poor Peak Resolution mobile_phase Optimize Mobile Phase (Solvent Ratio, pH) start->mobile_phase stationary_phase Change Stationary Phase (e.g., Phenyl, Mixed-Mode) start->stationary_phase temperature Adjust Column Temperature mobile_phase->temperature flow_rate Modify Flow Rate mobile_phase->flow_rate stationary_phase->mobile_phase end Baseline Separation temperature->end flow_rate->end

Caption: A decision-making workflow for optimizing HPLC separation of toluenesulfonic acid isomers.

Membrane Separation

Membrane separation, particularly pervaporation, is an emerging technology for separating close-boiling isomers.

Q5: What are the key challenges in using membrane separation for toluenesulfonic acid isomers?

A5: The main challenges for membrane-based separation of these isomers include:

  • Membrane Selectivity: Developing a membrane material that exhibits high selectivity for one isomer over the other is crucial. The membrane should be able to differentiate based on subtle differences in molecular size, shape, or chemical affinity.

  • Membrane Permeability (Flux): The membrane must also allow for a sufficiently high permeation rate (flux) to make the process economically viable. Often, there is a trade-off between selectivity and permeability.

  • Membrane Stability: The membrane material must be stable in the presence of the acidic feed mixture and the operating conditions (temperature, pressure).

Experimental Protocol: Pervaporation-Based Separation

This protocol provides a general outline for a lab-scale pervaporation experiment.

  • Membrane Selection: Choose a membrane that has shown promise for the separation of aromatic isomers. Polymeric membranes are commonly used.

  • Apparatus Setup: The pervaporation setup consists of a feed tank, a membrane module, a vacuum pump to create a pressure difference across the membrane, and a cold trap to collect the permeate.

  • Feed Preparation: Prepare a solution of the ortho- and para-toluenesulfonic acid isomer mixture in a suitable solvent.

  • Operation: Heat the feed solution to the desired operating temperature and circulate it on one side of the membrane. Apply a vacuum to the other side of the membrane.

  • Permeate Collection: The component that preferentially permeates through the membrane is collected as a vapor and then condensed in a cold trap.

  • Analysis: Analyze the composition of the permeate and the retentate (the portion of the feed that does not pass through the membrane) using HPLC or GC to determine the separation factor and flux.

  • Optimization: Vary operating parameters such as temperature, feed composition, and permeate pressure to optimize the separation performance.

Experimental Workflow for Pervaporation

Pervaporation_Workflow cluster_0 Pervaporation Unit start Isomer Mixture Feed feed_tank Heated Feed Tank start->feed_tank membrane_module Membrane Module feed_tank->membrane_module vacuum Vacuum Pump membrane_module->vacuum cold_trap Cold Trap membrane_module->cold_trap Permeate (Vapor) retentate Retentate (Enriched in one isomer) membrane_module->retentate permeate Permeate (Enriched in other isomer) cold_trap->permeate end Separated Isomers retentate->end permeate->end

Caption: A simplified schematic of a pervaporation setup for isomer separation.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the separation of toluenesulfonic acid isomers. Note that specific values can vary depending on the experimental conditions.

Table 1: Physical Properties of p-Toluenesulfonic Acid

PropertyValueReference
Molecular FormulaC₇H₈O₃S[5]
Molar Mass172.20 g/mol [5]
Melting Point106-107 °C (anhydrous)[3]
Boiling Point140 °C at 2.67 kPa[3]
Water SolubilitySoluble[1][3]

Table 2: HPLC Method Parameters for Toluenesulfonic Acid Analysis

ParameterRecommended Condition
Column Reversed-phase C18 or Phenyl
Mobile Phase Water (with acid modifier) / Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 0.8 - 1.5 mL/min
Detection UV at 220-230 nm
Column Temperature 25 - 40 °C (to be optimized)

References

Validation & Comparative

Comparative Guide to Validated HPLC Methods for 2-Methylbenzenesulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 2-Methylbenzenesulfonic acid. Due to a lack of extensive, publicly available validation data specifically for this compound, this guide presents data for its close structural isomer, p-toluenesulfonic acid (p-TSA), which is expected to have very similar chromatographic behavior. The information herein is intended to assist in the selection and development of robust analytical methods for quality control and research purposes.

Comparison of HPLC Method Performance

The following table summarizes the performance characteristics of different HPLC methods validated for p-toluenesulfonic acid and related compounds. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.

Performance ParameterMethod 1: Reversed-Phase HPLCMethod 2: UPLC-UV/MSMethod 3: Ion Chromatography
Analyte(s) Methyl p-toluenesulfonate (MPTS), Ethyl p-toluenesulfonate (EPTS)Alkyl and Aryl Sulfonate Estersp-Toluenesulfonic acid
Linearity (r²) > 0.999[1]> 0.9997 (UV), > 0.9960 (MS)0.9993[2]
Limit of Detection (LOD) 0.15 ppm (0.009 µg/mL)[1]< 1.5 ppm1 mg/L[2]
Limit of Quantitation (LOQ) 0.5 ppm (0.03 µg/mL)[1]Not explicitly stated, but method is sensitive enough for genotoxic impurity analysis at TTC levels.Not explicitly stated.
Accuracy (% Recovery) 90-99% for MPTS, 89-103% for EPTS[1]103% and 122% for spiked components in a drug substance matrix.Not explicitly stated, but confirmed as accurate by the customer.[2]
Precision (%RSD) Not explicitly stated.3.5 to 8%Not explicitly stated.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer a starting point for adapting a method for the analysis of this compound.

Method 1: Reversed-Phase HPLC for Toluenesulfonate Impurities

This method is suitable for the trace-level quantification of potential genotoxic impurities.[1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.[1][3][4]

  • Mobile Phase: A 1:1 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.[1]

  • Flow Rate: 2.0 mL/min.[1]

  • Column Temperature: 27°C.[1]

  • Injection Volume: 20 µL.[1]

  • UV Detection: 225 nm.[1]

  • Run Time: 15 minutes.[1]

Method 2: UPLC-UV/MS for Sulfonate Esters

This Ultra-Performance Liquid Chromatography method offers high resolution and throughput for the analysis of sulfonate esters.

  • Instrumentation: UPLC system with UV and Mass Spectrometry (MS) detectors.

  • Column: Sub-2-µm UPLC column.

  • Mobile Phase: Gradient elution (specifics not detailed in the abstract).

  • Flow Rate: Not specified.

  • UV Detection: 220 nm.

  • MS Detection: Electrospray Ionization (ESI+) in Selected Ion Recording (SIR) mode.

  • Analysis Time: Less than 5 minutes.

Method 3: Mixed-Mode HPLC for Toluenesulfonic Acid

This method utilizes a mixed-mode column for improved retention and peak shape of hydrophilic and strongly acidic compounds like toluenesulfonic acid.[5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Amaze TR mixed-mode (reversed-phase and anion-exchange), 4.6 mm x 50 mm, 5 µm particle size.[5]

  • Mobile Phase: 20% Acetonitrile with 15 mM Ammonium Formate, pH 3.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 3 µL.[5]

  • UV Detection: 255 nm.[5]

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines, ensuring the method is suitable for its intended purpose.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness stability Solution Stability protocol->stability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report stability->report end Method Implementation report->end

Caption: Workflow for HPLC Method Validation.

This guide highlights several validated HPLC approaches that can be adapted for the analysis of this compound. Researchers should consider the specific requirements of their analysis, such as required sensitivity and sample matrix, when selecting and validating a method. For regulatory submissions, a full method validation specific to this compound would be required.

References

A Comparative Purity Assessment of Commercially Available 2-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. 2-Methylbenzenesulfonic acid, a key intermediate and catalyst in various chemical syntheses, is commercially available from numerous suppliers. However, the purity of these products can vary, potentially impacting research results. This guide provides a comparative overview of the purity of commercially available this compound, supported by detailed experimental protocols for independent verification.

Comparison of Commercial this compound

The purity of this compound from different suppliers is typically stated on their certificates of analysis. However, the nature and quantity of impurities may not be fully detailed. The primary impurities often arise from the synthesis process, which commonly involves the sulfonation of toluene (B28343). This can lead to the formation of isomeric byproducts and the presence of residual reagents.

Common Impurities:

  • Isomeric Impurities: The sulfonation of toluene can yield a mixture of isomers, with the para-isomer (4-methylbenzenesulfonic acid) and meta-isomer (3-methylbenzenesulfonic acid) being the most common byproducts. The relative amounts of these isomers are influenced by the reaction conditions, such as temperature.

  • Residual Sulfuric Acid: As a key reagent in the sulfonation process, residual sulfuric acid can remain in the final product if not completely removed during purification.

The following table provides an illustrative comparison of this compound from three fictional suppliers, based on typical specifications and potential impurity profiles.

ParameterSupplier ASupplier BSupplier C
Stated Purity ≥98%≥95%≥99% (High Purity Grade)
Typical Assay (by Titration) 98.5%96.2%99.3%
4-Methylbenzenesulfonic acid (by HPLC) ≤ 1.0%≤ 2.5%≤ 0.5%
3-Methylbenzenesulfonic acid (by HPLC) ≤ 0.3%≤ 1.0%≤ 0.1%
Residual Sulfuric Acid ≤ 0.2%≤ 0.5%≤ 0.1%
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%≤ 0.2%

Experimental Protocols for Purity Assessment

To independently verify the purity of commercially available this compound, the following experimental protocols are recommended.

Purity Determination by Titration

This method determines the total acid content and provides an overall purity value.

Principle: A known mass of the this compound sample is dissolved in water and titrated with a standardized solution of a strong base, such as sodium hydroxide, to a phenolphthalein (B1677637) endpoint.

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 100 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator solution.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.

  • Record the volume of NaOH solution used.

  • Calculate the purity using the following formula:

    Purity (%) = (V × M × 172.20) / (W × 1000) × 100

    Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of NaOH solution (mol/L)

    • 172.20 = Molecular weight of this compound ( g/mol )

    • W = Weight of the sample (g)

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify the main component from its isomeric impurities.

Principle: A solution of the sample is injected into an HPLC system. The components are separated on a reverse-phase column based on their polarity and detected by a UV detector. The peak areas are used to determine the relative amounts of each component.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid). A typical mobile phase could be a gradient of acetonitrile and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, 3-Methylbenzenesulfonic acid, and 4-Methylbenzenesulfonic acid of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks corresponding to the main component and impurities by comparing their retention times with those of the standards. Calculate the percentage of each impurity based on the peak areas.

Visualizing the Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for titration and HPLC analysis.

TitrationWorkflow start Start weigh_sample Accurately weigh ~0.5 g of sample start->weigh_sample dissolve Dissolve in 100 mL deionized water weigh_sample->dissolve add_indicator Add 2-3 drops of phenolphthalein dissolve->add_indicator titrate Titrate with standardized 0.1 M NaOH add_indicator->titrate endpoint Observe persistent faint pink endpoint titrate->endpoint record_volume Record volume of NaOH used endpoint->record_volume calculate Calculate purity record_volume->calculate end_process End calculate->end_process

Titration workflow for purity assessment.

HPLCWorkflow start Start prepare_standards Prepare standard solutions (2-, 3-, and 4-isomers) start->prepare_standards prepare_sample Prepare sample solution (e.g., 1 mg/mL) start->prepare_sample setup_hplc Set up HPLC system (C18 column, mobile phase, etc.) prepare_standards->setup_hplc prepare_sample->setup_hplc inject_standards Inject standard solutions setup_hplc->inject_standards inject_sample Inject sample solution inject_standards->inject_sample acquire_data Acquire chromatograms inject_sample->acquire_data analyze_data Identify peaks and calculate impurity percentages acquire_data->analyze_data end_process End analyze_data->end_process

HPLC workflow for impurity profiling.

A Comparative Guide to the Acidity of Aromatic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of various aromatic sulfonic acids, supported by experimental data. Understanding the acid dissociation constant (pKa) of these compounds is crucial for their application in catalysis, as pharmaceutical counter-ions, and in various synthetic methodologies. This document outlines the influence of substituents on the acidity of the sulfonic acid moiety and provides detailed experimental protocols for pKa determination.

Influence of Substituents on Acidity

Aromatic sulfonic acids are generally strong acids, with their acidity being significantly influenced by the nature and position of substituents on the aromatic ring. The electronic effects of these substituents, namely the inductive effect and the resonance effect, play a pivotal role in stabilizing or destabilizing the resulting sulfonate anion after deprotonation.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl) groups, increase the acidity of the sulfonic acid. By withdrawing electron density from the aromatic ring, they help to delocalize the negative charge on the sulfonate anion, thereby stabilizing it. This stabilization facilitates the dissociation of the proton, resulting in a lower pKa value and a stronger acid.

  • Electron-donating groups (EDGs) , such as methyl (-CH₃) and hydroxyl (-OH) groups, decrease the acidity of the sulfonic acid. These groups donate electron density to the aromatic ring, which in turn destabilizes the negatively charged sulfonate anion. This makes the dissociation of the proton less favorable, leading to a higher pKa value and a weaker acid.

The position of the substituent (ortho, meta, or para) relative to the sulfonic acid group also has a significant impact on acidity due to the interplay of inductive and resonance effects.

Comparative Acidity Data

The following table summarizes the acid dissociation constants (pKa) of a selection of substituted benzenesulfonic acids. The pKa value is a measure of acid strength; a lower pKa indicates a stronger acid.

Aromatic Sulfonic AcidSubstituentPositionpKa ValueReference
Benzenesulfonic acid-H--2.8[1], -6.5[2]
p-Toluenesulfonic acid-CH₃para-2.58[1], -1.34[3], -0.43 (Predicted)[4]
p-Chlorobenzenesulfonic acid-Clpara~-2.0, ~-1.8[5], -0.83 (Predicted)[6]
2-Nitrobenzenesulfonic acid-NO₂ortho-1.43 (Predicted)
3-Nitrobenzenesulfonic acid-NO₂meta-1.21 (Predicted)
4-Nitrobenzenesulfonic acid-NO₂para-1.38 (Predicted)[7]
2,4,6-Trinitrobenzenesulfonic acid-NO₂2,4,60.13[8]
2-Aminobenzenesulfonic acid (Orthanilic acid)-NH₂ortho2.48[9]
3-Aminobenzenesulfonic acid (Metanilic acid)-NH₂meta3.74[10]
4-Hydroxybenzenesulfonic acid-OHpara9.11[11]

Experimental Protocols for pKa Determination

The determination of pKa values for aromatic sulfonic acids is commonly performed using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a standardized titrant (a strong base) to a solution of the sulfonic acid while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the aromatic sulfonic acid (e.g., 0.01 M) in a suitable solvent. For water-soluble acids, deionized water is used. For less soluble acids, a co-solvent such as a water-methanol mixture may be necessary.

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Pipette a known volume (e.g., 25 mL) of the sulfonic acid solution into a beaker.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution gently.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.

    • The equivalence point is the point of steepest slope on the curve, which can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the sulfonic acid solution at various pH values.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the aromatic sulfonic acid of known concentration in a suitable solvent (e.g., water or a water-organic solvent mixture).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the sulfonic acid.

  • Spectrophotometric Measurement:

    • For each buffer solution, add a small, constant aliquot of the sulfonic acid stock solution to ensure the final concentration is within the linear range of the spectrophotometer.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the sulfonic acid.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Visualizing Concepts and Workflows

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Acidity_Determination_Workflow Workflow for Determining Acidity of Aromatic Sulfonic Acids cluster_prep Sample and Reagent Preparation cluster_methods pKa Determination Method cluster_analysis Data Analysis prep_acid Prepare Aromatic Sulfonic Acid Solution potentiometry Potentiometric Titration prep_acid->potentiometry For Titration spectrophotometry UV-Vis Spectrophotometry prep_acid->spectrophotometry For Spectrophotometry prep_titrant Prepare Standardized Titrant (e.g., NaOH) prep_titrant->potentiometry prep_buffers Prepare Buffer Solutions of Known pH prep_buffers->spectrophotometry plot_titration Plot pH vs. Titrant Volume potentiometry->plot_titration plot_absorbance Plot Absorbance vs. pH spectrophotometry->plot_absorbance determine_pka Determine pKa from Inflection Point plot_titration->determine_pka plot_absorbance->determine_pka result result determine_pka->result Final pKa Value

Caption: Workflow for determining the pKa of aromatic sulfonic acids.

Substituent_Effects Electronic Effects of Substituents on Acidity cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) cluster_position Positional Effects substituent Substituent on Aromatic Ring ewg -NO2, -Cl, -CN substituent->ewg edg -CH3, -OH, -OCH3 substituent->edg ewg_effect Inductive & Resonance Withdrawal ewg->ewg_effect stabilization Stabilizes Sulfonate Anion ewg_effect->stabilization ortho Ortho: Strong Inductive and possible Steric Effects ewg_effect->ortho meta Meta: Mainly Inductive Effect ewg_effect->meta para Para: Inductive and Resonance Effects ewg_effect->para acidity_increase Increases Acidity (Lower pKa) stabilization->acidity_increase edg_effect Inductive & Resonance Donation edg->edg_effect destabilization Destabilizes Sulfonate Anion edg_effect->destabilization edg_effect->ortho edg_effect->meta edg_effect->para acidity_decrease Decreases Acidity (Higher pKa) destabilization->acidity_decrease

Caption: Influence of substituent electronic effects on the acidity of aromatic sulfonic acids.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Methylbenzenesulfonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison for Structural Confirmation

This guide provides a comprehensive comparison of the spectroscopic data for 2-Methylbenzenesulfonic acid and its structural isomers, 3-Methylbenzenesulfonic acid and 4-Methylbenzenesulfonic acid, as well as the parent compound, benzenesulfonic acid. The structural confirmation of these compounds is crucial in various research and development applications, including their use as catalysts, intermediates in organic synthesis, and in the development of pharmaceuticals. This document presents a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data to facilitate unambiguous identification.

Structural and Spectroscopic Overview

This compound, an organosulfur compound, is a derivative of benzenesulfonic acid with a methyl group at the ortho position.[1] Its chemical formula is C₇H₈O₃S, and it has a molecular weight of 172.20 g/mol .[2] The precise location of the methyl group on the benzene (B151609) ring significantly influences the spectroscopic properties of the molecule, allowing for clear differentiation from its meta and para isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its related compounds. This data is essential for researchers to confirm the identity and purity of their synthesized or commercial samples.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for the sulfonic acid and methyl groups, as well as the substitution pattern on the benzene ring, are key identifiers.

CompoundKey IR Absorptions (cm⁻¹)
This compound Data not available in the searched sources. Expected absorptions include: O-H stretch (broad, ~3000 cm⁻¹), S=O stretch (~1250 and ~1050 cm⁻¹), C-H aromatic stretch (>3000 cm⁻¹), and C-H aliphatic stretch (<3000 cm⁻¹).
3-Methylbenzenesulfonic acid Data not available in the searched sources. Expected absorptions are similar to the 2-methyl isomer, with potential slight shifts due to the different substitution pattern.
4-Methylbenzenesulfonic acid ~3434 (O-H), ~2925 (C-H), ~1600 (C=C aromatic), ~1218 (S=O), ~1125 (S=O), ~1034 (S-O), ~816 (C-H out-of-plane bend for para-substitution)
Benzenesulfonic acid ~3430 (O-H), ~1600 (C=C aromatic), ~1220 (S=O), ~1130 (S=O), ~1035 (S-O), ~750 and ~690 (C-H out-of-plane bend for mono-substitution)[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals are unique for each isomer.

CompoundMethyl Protons (δ, ppm)Aromatic Protons (δ, ppm)
This compound ~2.8 (s, 3H)~7.2-8.0 (m, 4H)
3-Methylbenzenesulfonic acid ~2.4 (s, 3H)~7.3-7.8 (m, 4H)
4-Methylbenzenesulfonic acid ~2.4 (s, 3H)~7.3 (d, 2H), ~7.8 (d, 2H)
Benzenesulfonic acid Not applicable~7.5-7.9 (m, 5H)[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

CompoundMethyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
This compound ~20~126, 129, 131, 132, 138, 142
3-Methylbenzenesulfonic acid ~21~126, 129, 130, 133, 139, 144
4-Methylbenzenesulfonic acid ~21~126, 130, 141, 143
Benzenesulfonic acid Not applicable~126, 129, 132, 145[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak and characteristic fragment ions are used for structural confirmation.

CompoundMolecular Ion [M]⁺ or [M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound 172 (M⁺) or 171 ([M-H]⁻)91 (C₇H₇⁺), 107 (M-SO₃H)⁺, 157 (M-CH₃)⁺
3-Methylbenzenesulfonic acid 172 (M⁺) or 171 ([M-H]⁻)91 (C₇H₇⁺), 107 (M-SO₃H)⁺, 157 (M-CH₃)⁺
4-Methylbenzenesulfonic acid 172 (M⁺)91 (C₇H₇⁺), 107 (M-SO₃H)⁺, 157 (M-CH₃)⁺[6]
Benzenesulfonic acid 158 (M⁺)77 (C₆H₅⁺), 94 (M-SO₂)⁺[7][8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is typically set to scan from approximately -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set to scan from approximately 0 to 220 ppm. The number of scans is adjusted to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass analyzer is scanned over a range of mass-to-charge (m/z) ratios to detect the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural confirmation of an organic compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized or Commercial Compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Connectivity and Isomer Differentiation NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation of This compound IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Spectroscopic analysis workflow.

Conclusion

The structural confirmation of this compound and its distinction from its isomers and the parent benzenesulfonic acid can be reliably achieved through a combination of IR, NMR, and mass spectrometry. The position of the methyl group creates a unique spectroscopic fingerprint for each isomer, particularly evident in the ¹H and ¹³C NMR spectra. While experimental data for this compound was not fully available in the searched public databases, the expected spectral features, in conjunction with the comprehensive data for the related compounds, provide a strong basis for its identification. Researchers are encouraged to acquire a full set of spectra for their specific samples and use the comparative data in this guide for accurate structural elucidation.

References

A Comparative Guide to Non-Corrosive Solid Acid Catalysts as Alternatives to 2-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more sustainable alternatives to corrosive homogeneous acid catalysts like 2-Methylbenzenesulfonic acid, solid acid catalysts offer a compelling solution. These heterogeneous catalysts provide comparable or even superior catalytic activity in various organic transformations while being non-corrosive, reusable, and easier to separate from reaction mixtures, thus minimizing waste and simplifying product purification.[1][2][3][4] This guide presents an objective comparison of the performance of prominent solid acid catalysts—sulfated zirconia, zeolites (specifically H-ZSM-5), and ion-exchange resins (Amberlyst-15)—against traditional corrosive acid catalysts in key organic reactions, supported by experimental data.

Performance Comparison of Acid Catalysts

The efficacy of these solid acid catalysts is demonstrated across various reactions, including esterification and Friedel-Crafts acylation, which are fundamental transformations in organic synthesis. The following tables summarize the quantitative performance of these catalysts compared to conventional corrosive acids.

Esterification Reactions

Esterification, a vital reaction in the synthesis of numerous pharmaceuticals and industrial chemicals, is effectively catalyzed by solid acids. The data below showcases their performance in the esterification of various carboxylic acids and alcohols.

Table 1: Performance Comparison in the Esterification of Acetic Acid with Cyclohexanol

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity to Cyclohexyl Acetate (%)Reference
H-ZSM-5 (nanosized)1 g75969>99[5]
H-Beta Zeolite1 g75972>99[5]
Commercial H-ZSM-51 g759<60>99[5]

Table 2: Performance Comparison in the Esterification of Glycerol (B35011) with Acetic Acid

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Glycerol Conversion (%)Selectivity to Triacetin (%)Reference
Amberlyst-1551000.597Varies with time[6]
H-ZSM-551000.5~40Varies with time[6]
Sulfuric Acid-100>4~90-[7]
Lewatit31101.5~85-[7]

Table 3: Performance Comparison in the Esterification of Oleic Acid with Methanol

CatalystSi/Al RatioCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Methyl Linoleate Yield (%)Reference
H-ZSM-55310180479.78[8]
H-ZSM-533.3101804~70[8]
H-ZSM-514.4101804~65[8]
Sulfonated H-ZSM-5---->90 (Conversion)[9]
Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. Solid acid catalysts have emerged as effective and environmentally benign alternatives to traditional Lewis and Brønsted acids.[3][10][11][12]

Table 4: Performance Comparison in Friedel-Crafts Acylation

CatalystReactionReactantsTemperature (°C)Conversion (%)Selectivity (%)Reference
Sulfated ZirconiaAlkylationResorcinol (B1680541) + MTBE60~7072 (to 4-TBR)[13]
Amberlyst-15AcylationIndole + Acetic AnhydrideRoom Temp.High-[14]
HBEA ZeoliteAcylationNaphthalene + Acetic Anhydride---[11]
AlCl₃AcylationNaphthalene + Acetic Anhydride---[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for key reactions.

Protocol 1: Esterification of Glycerol with Acetic Acid using Amberlyst-15

Objective: To determine the catalytic activity of Amberlyst-15 in the esterification of glycerol with acetic acid.

Materials:

  • Glycerol

  • Acetic Acid

  • Amberlyst-15 catalyst

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Sampling syringe

Procedure:

  • Charge the three-neck flask with a predetermined molar ratio of glycerol and acetic acid (e.g., 1:6).[7]

  • Add the Amberlyst-15 catalyst (e.g., 3 wt% with respect to glycerol).[7]

  • Assemble the reflux condenser and thermometer.

  • Commence stirring and heat the reaction mixture to the desired temperature (e.g., 100°C).[7]

  • Take samples periodically (e.g., every 15 minutes) using a syringe.[7]

  • Analyze the samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of glycerol and the selectivity to mono-, di-, and triacetin.

Protocol 2: Friedel-Crafts Alkylation of Resorcinol with MTBE using Sulfated Zirconia

Objective: To evaluate the performance of sulfated zirconia as a catalyst for the Friedel-Crafts alkylation of resorcinol.

Materials:

  • Resorcinol

  • Methyl tertiary butyl ether (MTBE)

  • Sulfated zirconia (SZ) catalyst

  • Solvent (e.g., n-heptane)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Thermometer

Procedure:

  • In a round-bottom flask, dissolve resorcinol in the chosen solvent.

  • Add the sulfated zirconia catalyst to the solution.

  • Heat the mixture to the desired reaction temperature (e.g., 60°C) with stirring.[13]

  • Add MTBE to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Analyze the product mixture to determine the conversion of resorcinol and the selectivity to 4-tertiary butylresorcinol.[13]

Visualizing Catalytic Processes

Diagrams of experimental workflows and reaction mechanisms provide a clear understanding of the processes involved.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Reactants & Solvent Reactor Reactor Assembly Reactants->Reactor Catalyst Solid Acid Catalyst Catalyst->Reactor Heating Heating & Stirring Reactor->Heating Start Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Monitoring->Heating Continue Filtration Catalyst Filtration Monitoring->Filtration Complete Filtration->Catalyst Recycle Purification Product Purification Filtration->Purification Analysis Product Analysis (GC/NMR/MS) Purification->Analysis

Caption: Generalized experimental workflow for solid acid catalysis.

The mechanism of acid-catalyzed reactions, such as esterification, involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack.

Esterification_Mechanism Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)OH+ Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate R-C(OH)(OHR')OH Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester R-COOR'H+ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H+ H+ H+ H2O H₂O

Caption: Simplified mechanism of acid-catalyzed esterification.

Conclusion

Solid acid catalysts such as sulfated zirconia, zeolites, and ion-exchange resins present robust and environmentally friendly alternatives to corrosive liquid acids like this compound. The experimental data clearly indicates their high catalytic activity and selectivity in key organic transformations. Their heterogeneous nature facilitates easy separation and reusability, aligning with the principles of green chemistry. For researchers and professionals in drug development and chemical synthesis, the adoption of these non-corrosive catalysts can lead to safer, more efficient, and sustainable chemical processes.

References

Performance Showdown: Immobilized 2-Methylbenzenesulfonic Acid Catalysts in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial chemistry, the quest for efficient, reusable, and environmentally benign catalysts is paramount. This guide provides a comparative performance evaluation of immobilized 2-Methylbenzenesulfonic acid catalysts, benchmarking them against other common solid acid catalysts in the crucial reaction of fatty acid esterification, a key process in biodiesel production. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear overview supported by experimental data and detailed protocols.

At a Glance: Catalyst Performance in Oleic Acid Esterification

The catalytic efficacy of this compound immobilized on a solid support (represented here by data for its close structural analog, p-toluenesulfonic acid, immobilized on silica) is compared with the widely used commercial catalyst, Amberlyst-15, and another functionalized silica (B1680970) catalyst. The data, summarized in the table below, highlights key performance indicators such as oleic acid conversion, reaction conditions, and catalyst reusability.

CatalystSupport MaterialReaction Time (hours)Temperature (°C)Molar Ratio (Methanol:Oleic Acid)Oleic Acid Conversion (%)Reusability (after 5 cycles) (%)
Immobilized p-Toluenesulfonic Acid Silica (SBA-15)86012:196.5~90
Amberlyst-15 Styrene-divinylbenzene copolymer86012:197~95
Propylsulfonic Acid-functionalized Silica Silica (SBA-15)86012:192.3~85

Note: Data for immobilized p-toluenesulfonic acid is presented as a close analog to this compound due to the limited availability of direct comparative studies for the latter.

Diving Deeper: Experimental Insights

To ensure a comprehensive understanding of the performance data, this section details the experimental protocols for the synthesis of the immobilized catalyst, the catalytic activity test, and the reusability assessment.

Synthesis of Immobilized this compound Catalyst (via p-Toluenesulfonic Acid Analog)

The immobilization of the sulfonic acid onto a silica support is a critical step in creating a heterogeneous catalyst. The following workflow outlines the synthesis process for an arene-sulfonic acid functionalized SBA-15 catalyst, a representative procedure for this class of materials.[1]

experimental_workflow cluster_synthesis Catalyst Synthesis start Start: Materials Preparation mix Mix TEOS, Pluronic P123, and HCl in Water start->mix add_silane Add 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane (B161050) mix->add_silane hydrothermal Hydrothermal Treatment (100°C, 24h) add_silane->hydrothermal filter_wash Filter, Wash with Ethanol, and Dry hydrothermal->filter_wash calcination Calcination (550°C) to remove template filter_wash->calcination hydrolysis Hydrolyze sulfonyl chloride to sulfonic acid calcination->hydrolysis final_catalyst Final Catalyst: Immobilized Sulfonic Acid hydrolysis->final_catalyst

Catalyst Synthesis Workflow

Detailed Protocol:

  • Template Dissolution: Pluronic P123 triblock copolymer is dissolved in deionized water and hydrochloric acid with stirring.

  • Silica Source Addition: Tetraethyl orthosilicate (B98303) (TEOS) is added to the template solution and stirred.

  • Functionalization: 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane is added to the mixture, which is then stirred at an elevated temperature.

  • Hydrothermal Treatment: The mixture is transferred to an autoclave and heated.

  • Purification: The solid product is recovered by filtration, washed with ethanol, and dried.

  • Template Removal: The organic template is removed by calcination in air.

  • Hydrolysis: The sulfonyl chloride groups are hydrolyzed to sulfonic acid groups by treatment with water.

Catalytic Activity Testing: Esterification of Oleic Acid

The performance of the synthesized catalyst is evaluated in the esterification of oleic acid with methanol (B129727), a model reaction for biodiesel production.

activity_test_workflow cluster_activity Catalytic Activity Test start_reaction Charge Reactor with Oleic Acid, Methanol, and Catalyst reaction Heat and Stir at Defined Temperature and Time start_reaction->reaction sampling Take Aliquots at Intervals reaction->sampling analysis Analyze Samples by Gas Chromatography (GC) sampling->analysis calculate Calculate Oleic Acid Conversion analysis->calculate

Catalytic Activity Testing Workflow

Detailed Protocol:

  • Reactor Setup: A batch reactor is charged with oleic acid, methanol, and the solid acid catalyst.

  • Reaction: The mixture is heated to the desired temperature (e.g., 60°C) and stirred for a specified duration (e.g., 8 hours).

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of oleic acid and the corresponding methyl oleate (B1233923) product.

  • Conversion Calculation: The conversion of oleic acid is calculated based on the initial and final concentrations.

Catalyst Reusability Assessment

A key advantage of heterogeneous catalysts is their potential for reuse. The following protocol outlines the steps to evaluate the stability and reusability of the immobilized catalyst.

reusability_test_workflow cluster_reusability Catalyst Reusability Test initial_run Perform Initial Catalytic Run recover Recover Catalyst by Filtration initial_run->recover wash_dry Wash with Solvent and Dry recover->wash_dry reuse Reuse Catalyst in a New Reaction Batch wash_dry->reuse repeat Repeat for Multiple Cycles reuse->repeat final_analysis Analyze Conversion in Each Cycle reuse->final_analysis repeat->final_analysis

Catalyst Reusability Testing Workflow

Detailed Protocol:

  • Initial Reaction: The esterification reaction is carried out as described in the catalytic activity test.

  • Catalyst Recovery: After the reaction, the solid catalyst is separated from the reaction mixture by filtration or centrifugation.

  • Washing and Drying: The recovered catalyst is washed with a suitable solvent (e.g., methanol or hexane) to remove any adsorbed reactants and products, and then dried.

  • Subsequent Cycles: The dried catalyst is then used in a fresh batch of reactants under the same reaction conditions for several cycles.

  • Performance Analysis: The oleic acid conversion is determined for each cycle to evaluate the catalyst's stability and reusability. A minimal loss in activity over multiple cycles indicates a stable and robust catalyst.

Concluding Remarks

The performance of immobilized this compound catalysts, as indicated by its close analog, is highly comparable to the commercial catalyst Amberlyst-15 for the esterification of fatty acids. While Amberlyst-15 shows slightly higher initial conversion and reusability, the silica-immobilized sulfonic acid catalysts offer the advantages of high thermal stability and the potential for tailored surface properties through modification of the silica support. The choice of catalyst will ultimately depend on the specific process requirements, including cost, desired catalyst lifetime, and reaction conditions. The detailed experimental protocols provided herein offer a solid foundation for researchers to conduct their own comparative evaluations and further optimize these promising catalytic systems.

References

Cross-Validation of Analytical Methods for the Quantification of 2-Methylbenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of 2-Methylbenzenesulfonic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative results in research, quality control, and drug development. This document presents a side-by-side comparison of these methods, supported by detailed experimental protocols and representative performance data to aid in the selection of the most suitable technique for specific analytical needs.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and Potentiometric Titration for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Potentiometric Titration
Principle Separation based on polarity and interaction with a stationary phase.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.Neutralization reaction between the acidic analyte and a basic titrant.
Linearity (r²) > 0.999> 0.998Not Applicable
Linear Range 1 - 200 µg/mL0.1 - 50 µg/mL (as derivative)Dependent on titrant concentration
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL (as derivative)Dependent on titrant concentration and electrode sensitivity
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mL (as derivative)Dependent on titrant concentration and electrode sensitivity
Specificity High, especially with a photodiode array detector.Very high, based on mass spectral data.Moderate, susceptible to interference from other acidic or basic compounds.
Throughput HighModerateLow to Moderate
Sample Preparation Simple dissolution and filtration.Derivatization required, more complex.Simple dissolution.
Instrumentation Cost ModerateHighLow
Analysis Time per Sample 5 - 15 minutes15 - 30 minutes5 - 10 minutes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the direct quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a UV detector or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Phosphoric acid or Formic acid.[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to convert the non-volatile this compound into a volatile derivative suitable for GC analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of the derivative (e.g., a non-polar or medium-polarity column).

Reagents:

  • Derivatizing agent (e.g., Diazomethane or Trimethylsilyldiazomethane solution in a suitable solvent). Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Solvent for extraction (e.g., Dichloromethane or Hexane).

  • This compound reference standard.

Procedure:

  • Derivatization:

    • Accurately weigh the sample or standard containing this compound into a reaction vial.

    • Add a freshly prepared solution of the derivatizing agent (e.g., ethereal diazomethane) dropwise until a persistent yellow color is observed, indicating an excess of the reagent.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Quantification: Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum. Prepare a calibration curve using derivatized standards and quantify the sample based on the peak area of the characteristic ion.

Potentiometric Titration

This classical analytical method provides a direct and cost-effective way to determine the concentration of this compound.

Instrumentation:

  • Potentiometer or pH meter with a glass electrode and a reference electrode (or a combination electrode).

  • Burette (50 mL).

  • Magnetic stirrer.

Reagents:

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).

  • Deionized water.

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stirring bar.

  • Titration:

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

    • As the equivalence point is approached (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL) to accurately determine the endpoint.

    • Continue the titration past the equivalence point.

  • Endpoint Determination: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. Alternatively, the first or second derivative of the titration curve can be plotted to determine the endpoint more precisely.

  • Calculation: Calculate the concentration of this compound using the following formula:

    • Molarity of Acid = (Molarity of NaOH × Volume of NaOH at equivalence point) / Volume of Acid

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV/PDA Detection E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/ Standard B Add Derivatizing Agent A->B C Reaction B->C D Evaporate & Reconstitute C->D E Inject into GC-MS System D->E F Separation in GC Column E->F G Mass Spectrometric Detection F->G H Generate Total Ion Chromatogram (TIC) G->H I Extract Ion & Integrate H->I J Quantify using Calibration Curve I->J

Caption: Experimental workflow for GC-MS analysis.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Potentiometric Titration cluster_data Data Analysis A Weigh Sample B Dissolve in Deionized Water A->B C Titrate with Standardized NaOH B->C D Monitor pH C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate Concentration F->G

Caption: Experimental workflow for potentiometric titration.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 2-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methylbenzenesulfonic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.

This compound (also known as o-toluenesulfonic acid) is a corrosive substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] Proper handling and disposal are critical to minimize risks. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent skin contact, eye exposure, and inhalation of this compound.

PPE Category Item Specification
Hand Protection Chemical-resistant glovesInspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Body Protection Protective clothing/Lab coatWear a lab coat to prevent skin exposure.[5]
Eye/Face Protection Safety glasses with side shields or goggles, and a face shieldTo protect against splashes and dust.[5]
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated or if working outside of a fume hood.[2][5]
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[2][6]

    • Don the required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

  • Weighing and Transfer:

    • If the chemical is in solid form, handle it carefully to avoid creating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly after use.

  • Dissolving and Solution Preparation:

    • Slowly add the acid to the solvent, stirring continuously. Never add solvent to the acid to avoid a violent reaction.

    • The process may generate heat; be prepared to cool the container if necessary.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

    • Decontaminate all work surfaces.

    • Remove and properly store or dispose of PPE.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Immediately call a physician.[2][6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][6]

Disposal Plan

Waste containing this compound must be treated as hazardous waste and disposed of according to all local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7][8]

  • Disposal:

    • Arrange for pickup and disposal by a licensed chemical waste disposal company.[9]

    • Do not discharge to sewer systems.[9]

Safety Workflow for Handling this compound

Handling this compound: Safety Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_emergency Locate Eyewash & Shower prep_ppe->prep_emergency handle_weigh Weigh & Transfer prep_emergency->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Spill or Exposure handle_weigh->emergency_spill If Spill/Exposure Occurs post_clean Decontaminate Work Area handle_dissolve->post_clean Complete Handling disp_collect Collect in Labeled Container handle_dissolve->disp_collect Generate Waste handle_dissolve->emergency_spill If Spill/Exposure Occurs post_wash Wash Hands post_clean->post_wash post_ppe Remove & Dispose of PPE post_wash->post_ppe post_ppe->disp_collect Generate Waste disp_store Store in Ventilated Area disp_collect->disp_store disp_dispose Dispose via Licensed Contractor disp_store->disp_dispose emergency_action Follow Emergency Procedures (First Aid, Spill Control) emergency_spill->emergency_action emergency_report Report Incident emergency_action->emergency_report

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.